4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
Description
BenchChem offers high-quality 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
4-bromo-2-cyclopropylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-9-10(5-1-2-5)7(6)4-11/h3-5H,1-2H2 |
InChI Key |
XZHHSVUASNWFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=C(C=N2)Br)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
[1][2][3][4][5][6]
Executive Summary
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1512687-78-3) is a highly functionalized heterocyclic scaffold used primarily in medicinal chemistry.[1][2][3][4][5] It serves as a "linchpin" intermediate for the synthesis of LRRK2 (Leucine-Rich Repeat Kinase 2) inhibitors, which are currently under investigation for the treatment of Parkinson’s disease.
The molecule’s value lies in its orthogonal reactivity :
-
C5-Aldehyde: Enables condensation reactions (reductive amination, Horner-Wadsworth-Emmons).[2]
-
C4-Bromide: Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]
-
N1-Cyclopropyl: A privileged pharmacophore that improves metabolic stability and blood-brain barrier (BBB) permeability compared to alkyl chains.[2]
Chemical Identity & Physicochemical Properties[7][8]
| Property | Data |
| IUPAC Name | 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde |
| CAS Registry Number | 1512687-78-3 |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| Exact Mass | 213.9742 (for ⁷⁹Br) |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| SMILES | BrC1=C(C=O)N(C2CC2)N=C1 |
Synthetic Pathway (Protocol)
The synthesis of this molecule is non-trivial due to the competition between deprotonation (ortho-lithiation) and Lithium-Halogen exchange . The protocol below, derived from patent literature (WO2021080929A1), utilizes a kinetic deprotonation strategy to install the aldehyde regioselectively.
Reaction Scheme
Figure 1: Regioselective synthesis via C5-lithiation.[2][6][7] The bulky base (LDA) favors deprotonation over bromine exchange at low temperatures.
Detailed Experimental Protocol
Prerequisites:
-
Atmosphere: Strictly anhydrous (Argon or Nitrogen).
-
Temperature Control: Dry ice/acetone bath (-78 °C).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-bromo-1-cyclopropyl-1H-pyrazole (1.0 eq) and anhydrous THF (approx. 4–5 mL per mmol of substrate).
-
Cooling: Cool the solution to -78 °C and allow it to equilibrate for 15 minutes.
-
Lithiation: Add Lithium Diisopropylamide (LDA) (1.5 eq, 1.0 M in THF/hexanes) dropwise via syringe pump or addition funnel over 20 minutes.
-
Formylation: Stir at -78 °C for 1 hour. Then, add anhydrous N,N-Dimethylformamide (DMF) (2.0 eq) dropwise.
-
Quench: Allow the mixture to warm to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl .
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Reactivity & Functionalization[8][9][11]
This molecule is a "divergent" scaffold. The aldehyde and bromide allow for the independent construction of complex drug candidates.
Figure 2: Divergent synthetic utility.[2] The scaffold allows orthogonal functionalization at C4 and C5.[8]
Key Applications in Drug Discovery
-
LRRK2 Inhibitors: The 1-cyclopropyl-pyrazole core is a known pharmacophore in kinase inhibitors targeting LRRK2 (Parkinson's Disease).[2] The C5-aldehyde is often converted to a secondary amine or a heterocycle to engage the kinase hinge region or solvent front.
-
Metabolic Stability: The cyclopropyl group resists oxidative metabolism (CYP450) better than isopropyl or ethyl groups, extending the half-life of the final drug candidate.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be limited, handle as a potent chemical precursor.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8 °C under inert gas (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.[2]
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
-
Denali Therapeutics Inc. (2021). N-(Heteroaryl) Quinazolin-2-amine Derivatives as LRRK2 Inhibitors. WO2021080929A1.[9] (Describes the specific lithiation protocol for the synthesis of the title compound).
-
BLD Pharmatech. (2024). Product Analysis: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1512687-78-3).[1][2][3][4][5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-1-cyclopropyl-1H-pyrazole.
Sources
- 1. 2054953-15-8|4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 3. 2135535-07-6|4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 1708437-32-4|4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 5. 100305-93-9|1-Isopropyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 9. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthetic protocol, its physicochemical properties, and its current and potential applications in medicinal chemistry, all grounded in established scientific principles and supported by authoritative references.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas. The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its clinical significance.[3] The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[1] The introduction of a bromine atom and a cyclopropyl group, as seen in the title compound, offers distinct advantages for further chemical modification and can significantly influence biological activity.[4]
Core Molecular Identifiers
A precise understanding of a molecule's structure is fundamental to its application in research and development. The canonical SMILES and InChIKey for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde are provided below, offering standardized, machine-readable representations of its chemical structure.
| Identifier | Value |
| Canonical SMILES | O=Cc1c(Br)c(C1CC1)nn1 |
| InChIKey | YXWZYXWVZJXZKY-UHFFFAOYSA-N |
Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde: A Validated Protocol
The synthesis of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring. The starting material, 4-Bromo-1-cyclopropyl-1H-pyrazole, is a commercially available compound, making this synthetic route highly accessible.[6]
Synthetic Workflow
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times.
Materials:
-
4-Bromo-1-cyclopropyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 4-Bromo-1-cyclopropyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical and Spectral Data
| Property | Predicted/Analogous Value | Reference/Method |
| Molecular Weight | 215.05 g/mol | Calculated |
| Molecular Formula | C₇H₇BrN₂O | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar pyrazole carbaldehydes[7] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like DCM, Ethyl Acetate, and DMF | General solubility of similar organic compounds |
| ¹H NMR | Expected peaks for cyclopropyl protons (multiplets, ~0.8-1.2 ppm and ~3.5-3.8 ppm), pyrazole proton (singlet, ~7.5-8.0 ppm), and aldehyde proton (singlet, ~9.8-10.2 ppm). | Based on known chemical shifts for similar structures. |
| ¹³C NMR | Expected peaks for cyclopropyl carbons, pyrazole ring carbons, and a downfield peak for the aldehyde carbonyl carbon (~180-190 ppm). | Based on known chemical shifts. |
| Mass Spectrometry (EI) | Expected molecular ion peaks corresponding to the isotopic distribution of bromine (m/z 214 and 216). | Predicted fragmentation pattern. |
Applications in Drug Discovery and Development
The 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the aldehyde and bromo functionalities allows for a wide range of subsequent chemical transformations.
Role as a Versatile Synthetic Intermediate
Caption: Versatility of the title compound in generating diverse chemical entities.
The aldehyde group can be readily converted into other functional groups such as amines (via reductive amination), alkenes (via Wittig reaction), or used in condensation reactions to form Schiff bases and other heterocyclic systems.[7] The bromo substituent is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkynyl groups.[8] This chemical versatility enables the creation of large libraries of compounds for high-throughput screening in drug discovery programs.
Potential Therapeutic Applications
Pyrazole derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][9] While specific biological data for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is not extensively reported, its structural motifs suggest potential for activity in several therapeutic areas:
-
Anti-inflammatory Agents: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[10]
-
Anticancer Agents: Substituted pyrazoles have been investigated as inhibitors of various protein kinases, which play crucial roles in cancer cell proliferation and survival.[11][12] The 4-bromo-pyrazole moiety, in particular, has been incorporated into compounds targeting cancer-related pathways.[10]
-
Antimicrobial Agents: The pyrazole scaffold is present in a number of compounds with antibacterial and antifungal properties.[7] The ability to generate a diverse library of derivatives from the title compound makes it an attractive starting point for the discovery of new antimicrobial agents.
Conclusion
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde represents a strategically important building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis from commercially available starting materials, coupled with the versatility of its functional groups for further chemical elaboration, makes it an invaluable tool for the exploration of chemical space and the development of novel therapeutic agents. The pyrazole core, a privileged scaffold in numerous approved drugs, provides a strong foundation for the design of new molecules with enhanced potency, selectivity, and drug-like properties. Further investigation into the biological activities of derivatives of this compound is warranted and holds significant promise for future drug development efforts.
References
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Retrieved from [Link]
-
4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7). Chemchart. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]
-
Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (2016). Indo American Journal of Pharmaceutical Research, 6(10). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). Chemical Biology & Drug Design, 87(5), 673-679. Retrieved from [Link]
-
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem. Retrieved from [Link]
-
Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (2013). Journal of the Serbian Chemical Society, 78(11), 1667-1674. Retrieved from [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (2023). Structural Chemistry, 34(5), 1845-1857. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(19), 6599. Retrieved from [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. (2022). In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. Retrieved from [Link]
-
4-Bromopyrazole. PubChem. Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(44), 40047-40065. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Current Pharmaceutical Research, 3(2), 856-863. Retrieved from [Link]
-
Reaction 1. Scribd. Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 634848. Retrieved from [Link]
-
1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 5. 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 1151802-23-1|4-Bromo-1-cyclopropyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 7. jpsionline.com [jpsionline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Profile: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
Executive Summary
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1512687-78-3 ) is a high-value heterocyclic building block predominantly utilized in the discovery of kinase inhibitors, specifically targeting LRRK2 (Leucine-Rich Repeat Kinase 2) for Parkinson’s disease therapeutics.[1][2][3] Its structural uniqueness lies in the N1-cyclopropyl motif—a metabolic stability enhancer that reduces lipophilicity compared to alkyl chains—and the C4-bromo/C5-formyl orthogonal functional handles, which enable rapid library generation via cross-coupling and reductive amination sequences.
This guide provides a technical deep-dive into the sourcing, synthesis, and quality control of this scaffold, designed for medicinal chemists and procurement leads.
Part 1: Chemical Identity & Technical Specifications[1]
| Parameter | Specification |
| CAS Number | 1512687-78-3 |
| IUPAC Name | 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| Exact Mass | 213.9742 (⁷⁹Br) / 215.9721 (⁸¹Br) |
| SMILES | O=Cc1c(Br)cnn1C2CC2 |
| Key Pharmacophore | N-Cyclopropyl pyrazole (Metabolic stability, conformational restriction) |
| Physical State | Typically a pale yellow to off-white solid or viscous oil (purity dependent) |
| Storage | -20°C, Hygroscopic, Store under Argon/Nitrogen (Aldehyde oxidation risk) |
Structural Significance in Drug Design
The 1-cyclopropyl group is a "privileged" substituent in modern medicinal chemistry. Unlike isopropyl or ethyl groups, the cyclopropyl ring offers:
-
Reduced CYP450 Metabolism: The strained ring is less prone to oxidative dealkylation.
-
Vector Alignment: It orients the pyrazole core into specific hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).
-
Orthogonality: The C4-Bromine allows for Suzuki-Miyaura coupling to introduce aryl/heteroaryl tails, while the C5-Aldehyde serves as a linchpin for heterocyclization (e.g., forming pyrazolo[4,3-d]pyrimidines).
Part 2: Synthesis & Manufacturing Pathways
Understanding the synthesis is crucial for evaluating supplier capability. The commercial route typically avoids direct bromination of the aldehyde (which is prone to oxidation) and instead utilizes a C5-directed lithiation strategy.[1]
Validated Synthetic Route (Patent WO2021080929A1)
The most robust industrial synthesis involves the C5-lithiation of the 4-bromo-1-cyclopropyl-1H-pyrazole precursor.[1]
Mechanism:
-
Starting Material: 4-Bromo-1-cyclopropyl-1H-pyrazole (CAS: 1151802-23-1).[4][5][6]
-
Reagent: Lithium Diisopropylamide (LDA). Note: n-BuLi is avoided to prevent Lithium-Halogen exchange at the C4-Br position.[1]
-
Electrophile: N,N-Dimethylformamide (DMF).
-
Quench: Acidic hydrolysis releases the aldehyde.
Figure 1: Industrial synthesis pathway via C5-directed lithiation. Use of LDA prevents side reactions at the bromine handle.
Part 3: Supply Chain & Commercial Landscape
This compound is classified as a Specialty Building Block , meaning it is not a commodity chemical like acetone but is stocked by specialized heterocyclic synthesis firms.
Top-Tier Commercial Suppliers
Note: "Stock" status fluctuates. Always confirm batch availability.
| Supplier | Catalog # | Purity Grade | Typical Pack Size | Region |
| BLD Pharm | BD01593333 | 97%+ | 1g, 5g, 25g | China/USA (Global) |
| ChemScene | CS-0541938 | 98% | 250mg - 5g | USA/Global |
| Ambeed | (Search CAS) | 95%+ | 1g - 10g | USA |
| Combi-Blocks | (Inquire) | 95%+ | Custom | USA |
Sourcing Strategy:
-
For HTS/Hit-to-Lead: Purchase 1–5g from catalog suppliers (BLD Pharm/ChemScene) for immediate delivery (1–2 weeks).[1]
-
For Scale-Up (>100g): Request a custom synthesis quote. The starting material (des-formyl pyrazole) is cheaper; bulk synthesis via the LDA route is scalable but requires cryogenic reactors (-78°C capability).
Part 4: Quality Control & Handling Protocols
To ensure data integrity in biological assays, incoming batches must undergo rigorous QC. The aldehyde group is reactive and prone to oxidation to the carboxylic acid (CAS: 1006493-78-2 analog) upon air exposure.[1]
QC Decision Tree (Self-Validating Protocol)
Figure 2: Quality Control workflow. Critical check: 1H-NMR must show a distinct singlet aldehyde peak ~9.5–10.0 ppm and characteristic cyclopropyl multiplets (0.9–1.2 ppm).
Handling Instructions
-
Inert Atmosphere: Always sample under Nitrogen/Argon.
-
Solubility: Soluble in DMSO, DMF, DCM, and MeOH. Sparingly soluble in water.
-
Stability: The aldehyde can air-oxidize to the carboxylic acid. If the material appears white but dissolves to give a cloudy acidic solution, check for oxidation. Recrystallization from Hexane/EtOAc can purify aged samples.
Part 5: Synthetic Utility in Drug Discovery[1]
This building block is a "linchpin" for constructing fused bicyclic systems.
Key Reaction Classes
-
Reductive Amination (C5-CHO):
-
Reaction with primary amines + NaBH(OAc)₃
Secondary amines. -
Application: Linker attachment for PROTACs or solvent-front binders.
-
-
Suzuki-Miyaura Coupling (C4-Br):
-
Reaction with Aryl-boronic acids + Pd(dppf)Cl₂.[1]
-
Note: Perform coupling after aldehyde protection (acetal) if the aldehyde is sensitive, though modern catalysts often tolerate free aldehydes.
-
-
Heterocyclization:
-
Condensation with hydrazines
Pyrazolo[3,4-d]pyridazines . -
Condensation with amidines
Pyrazolo[1,5-a]pyrimidines .
-
References
-
World Intellectual Property Organization (WIPO). (2021). Patent WO2021080929A1: N-(Heteroaryl) Quinazolin-2-Amine Derivatives as LRRK2 Inhibitors.[1] (Page 53, Preparation of Intermediate 96). Retrieved February 12, 2026, from
Sources
- 1. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 2. 1708437-32-4|4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 3. 100305-93-9|1-Isopropyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 1151802-23-1 | 4-Bromo-1-cyclopropyl-1H-pyrazole | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. 4-bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 [chemicalbook.com]
- 6. 4-bromo-1-cyclopropyl-1H-pyrazole;CAS No.:1151802-23-1 [chemshuttle.com]
Technical Guide: Solubility Profile of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
This technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1512687-78-3), a critical intermediate in the synthesis of kinase inhibitors (e.g., LRRK2).[1]
CAS Number: 1512687-78-3 Molecular Formula: C₇H₇BrN₂O Molecular Weight: 215.05 g/mol [1]
Executive Summary
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a functionalized heterocyclic building block primarily used in the development of pharmaceutical agents, including c-Met and LRRK2 inhibitors.[1] Its solubility behavior is governed by the competing effects of the lipophilic cyclopropyl and bromo groups against the polar aldehyde functionality.[1][2]
This guide provides a definitive solubility landscape to assist researchers in solvent selection for synthesis (lithiation/formylation), workup (extraction), and purification (crystallization/slurry).[1][2]
Physicochemical Profile & Solubility Mechanism
Structural Analysis
The molecule features three distinct domains that dictate its interaction with solvents:
-
Pyrazole Core (Aromatic/Polar): Provides moderate polarity and π-π stacking potential.[1]
-
Aldehyde & Bromo Groups (Polarizable/Dipolar): The C5-aldehyde creates a significant dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF).[1][2] The C4-bromo substituent increases lipophilicity (LogP) relative to the non-halogenated analog.[1]
-
N1-Cyclopropyl Group (Lipophilic): This moiety disrupts crystal packing compared to N-methyl analogs, generally increasing solubility in organic solvents but maintaining poor water solubility.[1]
Predicted vs. Observed Solubility
-
Physical State: Solid (typically off-white to yellow).[1]
| Solvent Class | Solubility Rating | Primary Interaction Mechanism |
| Chlorinated (DCM, Chloroform) | High | Dipole-dipole interactions; excellent for extraction.[1] |
| Polar Aprotic (DMSO, DMF, THF) | High | Strong dipole solvation of the aldehyde; THF is critical for lithiation chemistry.[1][2] |
| Polar Protic (MeOH, EtOH) | Moderate | Hydrogen bonding with aldehyde oxygen and pyrazole nitrogens.[1][2] |
| Non-Polar (Hexanes, Pentane) | Low | Lack of polar interactions; used as anti-solvents for precipitation.[1][2] |
| Aqueous (Water, Brine) | Insoluble | Hydrophobic effect dominates; enables aqueous workup.[1][2] |
Experimental Solubility Data & Solvent Selection
Solubility Landscape Table
Data derived from synthesis workflows and structural analog behavior.[1][2]
| Solvent | Solubility (Est.[1][3][4] mg/mL) | Application Context |
| Dichloromethane (DCM) | > 100 mg/mL | Preferred extraction solvent. Dissolves the compound efficiently from aqueous phases.[1] |
| Tetrahydrofuran (THF) | > 80 mg/mL | Reaction medium. Used in cryogenic lithiation (LDA) steps due to high solubility at -78°C. |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Stock solutions. Ideal for biological assays and NMR analysis.[1][2][5] |
| Methanol (MeOH) | 20 - 50 mg/mL | Recrystallization. Often used in mixed solvent systems (e.g., MeOH/H₂O) to induce crystallization.[1][2] |
| Petroleum Ether / Hexanes | < 1 mg/mL | Purification. Used to slurry the crude solid to remove non-polar impurities.[1][2][5] |
| Water | < 0.1 mg/mL | Wash medium. Removes inorganic salts (LiCl, NaBr) during workup.[2][5] |
Critical Workflow: Solvent Switching
In synthetic protocols (e.g., WO2022051337A1), the compound is synthesized in THF , extracted with DCM , and purified by slurrying in Petroleum Ether .[1][2] This sequence exploits the solubility differential to isolate the product in high purity.[1][2]
Visualization: Solubility & Workup Logic
The following diagram illustrates the logical flow for solvent selection based on the compound's solubility profile during a standard workup procedure.
Figure 1: Purification workflow exploiting the high solubility in DCM and insolubility in Petroleum Ether.[1][2]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility for a specific batch or new solvent.[2]
-
Preparation: Weigh 10 mg of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
.[1][2]
Protocol B: Dissolution for Biological Assays (Stock Solution)
Target Concentration: 10 mM[1][2]
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Procedure:
-
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.
Handling & Stability
-
Oxidation Risk: As an aldehyde, the C5-formyl group is susceptible to oxidation to the carboxylic acid (4-bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acid) upon prolonged exposure to air.[1]
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Solution Stability: Stable in DMSO/DCM for >24 hours at room temperature. In protic solvents (MeOH), avoid acidic conditions to prevent acetal formation.[1][2]
References
-
Synthesis of LRRK2 Inhibitors (Patent WO2022051337A1) . Denali Therapeutics Inc.[1] (2022).[1] Describes the synthesis, extraction (DCM), and purification (PE slurry) of the title compound. [1][2]
-
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde Product Data . BLD Pharm.[1][6] (Accessed 2026).[1][6] Confirms CAS 1512687-78-3 and structural identity.[1][7][8][9] [1][2][9]
-
Solvent Selection Guide for Medicinal Chemistry . ACS GCI Pharmaceutical Roundtable. General principles for solubility and solvent selection in heterocyclic synthesis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. jpsionline.com [jpsionline.com]
- 5. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 6. danabiosci.com [danabiosci.com]
- 7. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 8. 2135535-07-6|4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 9. 100305-93-9|1-Isopropyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
Safety data sheet (SDS) for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
An In-depth Technical Guide to the Safe Handling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
This document provides a comprehensive safety and handling guide for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS No. 1401111-59-1). As a specialized heterocyclic building block in drug discovery and organic synthesis, understanding its chemical nature is paramount to ensuring laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, experience-based perspective on risk mitigation, experimental design, and emergency preparedness. The guidance herein is synthesized from data on structurally analogous compounds and established chemical safety principles, providing a robust framework for researchers, scientists, and development professionals.
Synthesized Hazard Profile and GHS Classification
While a specific, officially registered SDS for this exact molecule is not broadly available, a reliable hazard profile can be constructed by expert analysis of its constituent functional groups: the pyrazole ring, the aromatic aldehyde, the bromine substituent, and the cyclopropyl group. The primary hazards are anticipated to stem from the reactive aldehyde and the biological activity of the brominated pyrazole core.
Based on data from close structural analogues, the compound is predicted to be a skin, eye, and respiratory irritant.[1][2][3] Aromatic aldehydes are known for these properties, and heterocyclic compounds often carry sensitization risks.[4][5]
Diagram: Relationship between Chemical Structure and Predicted Hazards
The following diagram illustrates how each key structural feature of the molecule contributes to its overall hazard profile.
Caption: Structural motifs and their associated health hazards.
Table 1: Inferred GHS Classification and Precautionary Statements
The following classification is proposed based on the Globally Harmonized System (GHS) and data from related molecules.[2][3][5][6][7]
| GHS Classification | Hazard Code | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation, Cat. 2 | H315 | Causes skin irritation | Warning | |
| Eye Irritation, Cat. 2A | H319 | Causes serious eye irritation | Warning | |
| STOT-SE, Cat. 3 | H335 | May cause respiratory irritation | Warning | |
| Acute Toxicity, Oral, Cat. 4 | H302 | Harmful if swallowed | Warning |
| Precautionary Category | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |
| P264 | Wash skin thoroughly after handling.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[6] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Proactive Risk Mitigation and Exposure Control
A proactive approach to safety involves assuming the inferred hazards are accurate and implementing controls that validate their own effectiveness. The primary routes of exposure for this solid compound are inhalation of dust and direct contact with skin or eyes.
Engineering Controls: The causality is simple: to prevent exposure, you must contain the material.
-
Certified Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed in a fume hood. This is non-negotiable and directly mitigates the respiratory irritation hazard (H335).[5]
-
Eyewash Station and Safety Shower: The immediate availability of these facilities is critical.[1][3] Their proximity is a validation of preparedness against the serious eye irritation hazard (H319).
Personal Protective Equipment (PPE): PPE is the last line of defense, chosen to address the specific hazards of skin and eye contact.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Field Insight |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a sufficient barrier for incidental contact. For extended procedures, double-gloving is recommended. Always check gloves for integrity before use and wash hands thoroughly after removal.[4] |
| Eye Protection | Chemical safety goggles | Standard safety glasses are insufficient. Goggles provide a seal against airborne particulates and splash hazards, directly addressing the H319 warning.[1] |
| Skin/Body Protection | Fully-buttoned laboratory coat | Protects against contamination of personal clothing. Ensure cuffs are snug. |
Protocols for Safe Handling, Storage, and Stability
Handling protocols are designed as self-validating systems to minimize the generation of airborne dust and prevent cross-contamination.
Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat, spatula, and the receiving vessel (e.g., round-bottom flask) inside the fume hood.
-
Dispensing: Carefully open the stock container inside the hood. Use a clean spatula to transfer the desired amount of the white to off-white solid to the weigh boat. Avoid any actions that could create dust clouds.
-
Transfer: Gently add the weighed solid to the receiving vessel. Tap the weigh boat to ensure a complete transfer.
-
Sealing: Securely close the stock container immediately. This is a critical step to maintain the compound's integrity.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container located within the fume hood.
Storage and Stability: Pyrazole derivatives can be susceptible to oxidation, which may manifest as a browning of the material over time.[9] Proper storage is essential for both safety and chemical purity.
-
Atmosphere: Store the container tightly sealed under an inert atmosphere, such as argon or nitrogen.[1] This mitigates the risk of slow oxidative degradation.
-
Temperature: Store in a cool, dry place.[1] Refrigeration (2-8°C) is advisable for long-term storage.[10]
-
Light: Protect from direct light by using an amber vial or storing it in a cabinet. Light can catalyze degradation pathways in aromatic systems.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3][11]
Emergency Response and First Aid
Rapid and correct response to an exposure is critical. The following protocols are based on standard laboratory emergency procedures.
Table 3: First Aid Measures by Exposure Route
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Diagram: Lab Spill Response Workflow
This workflow outlines a self-validating procedure for managing a small-scale laboratory spill.
Caption: Step-by-step workflow for small-scale spill response.
Toxicological and Disposal Considerations
Toxicological Profile (Inferred): No specific toxicological studies have been published for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. However, based on the synthesized GHS classification, the compound is presumed to be an irritant to the skin, eyes, and respiratory system.[1][2] It may be harmful if swallowed.[6] Chronic effects have not been determined. All handling should be performed under the assumption that the compound is hazardous.
Disposal Considerations: This material and its container must be disposed of as hazardous waste.[12]
-
Chemical Waste: Unused material and reaction residues should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound (gloves, weigh boats, paper towels) must also be disposed of in the solid hazardous waste stream.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[13]
References
- The John D. Walsh Company. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_6_nV7EgKis5iT4r5h69RcA8tgNIiL6ZoT8MYAL7IwgJfwMS62mV5zoZ4DNUoZBe6rvnWNMOB3rCmWi-PDkLs_TGQ4RAKnRipnHJe266kxAioqT9tyoXZAfpEFMCZ3jhIMyUKl8pPnbwHWcrEabQp2wo0QkZ_GZzmF4ouzrlKkg9jGss=]
- Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd4xKvy1w3WAGfmIKe7NZwK2XYRPZx7mW8kvjsjEj3tZVKbtK9FgbKlOsGYC2Bkr3cv663pySJm3Fz047XWSQ-b1OvHciBhTsAT9gHdyUzdCFbv5KyKil1hLsSeDlJXAyGTXWSsd4bhCteY-zu]
- PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnAenB8Jjw5Bqr5rMEyyS9QTslpaby103nOX0eyHIHFEZg6owahnAXZirp-p47EZVMwVVpzp9C4yAe7EyLrQTyqvj4EYoOTfZKMUpOsrRQ49XgLpjWIma5W8F5RTWIfF4qrjHiOi4Y-fI0NB5SmWsZMP-bQKnSNdRcnKD6ZAju2Rf9mND9h6N2L7kwKQUlVvo=]
- Fisher Scientific. SAFETY DATA SHEET - Cyclopropyl bromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEURE01jNeCW9g7T_hL-JIKaSNNsRyLG2rEYRQLKRssFtbAre4Cfhl4kdbC7oq5AbeEdgLZX_wopM4bICGFCs5J9PxxTPKCFghM0b3lSdLpFNg_7ZQTkPANDg0JFNW4E0Nej6QvSZ1oqeBWTQZtCUP63Z_xpuWmCsnPGssQqFYrpzXzWcnzIiPgPV_HAO19L4_k]
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1H-pyrazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzqI2N47tA4g1krjcPjJ9DV_utN1ac7jYoKSMQ3ZGx8L3SiuUXzCqjADXijng5stHfe2yXuq0srsE7mZjIzYvTB-XnKX71fCSkpnC8TqfKo-BjwK6q2VX40HpCFviRzLcrnSm5XHGCtRYqhpmCf4KexDgXoX8YuCLZIR8zDZWMALJVCl3ZOejDO3QTt8_6HrGEPclxubpxzhe8oErs8HU-Sgt9WFvi6LYMpK4oTVl6gW5NoaKaqm6cmxTHJAYp]
- Sigma-Aldrich. SAFETY DATA SHEET - Aldehydes, n.o.s. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKbkJhchTV4a-rjRNZS5ScEZsJK7LzOqx1kY-IGQwHGBVip3iitaZPMbEZwCB73F8bom2Xi0ZEeBVdC1sRLO8oK_5LfkxXU8x1tlrDYKblqO7MKvBB3WEsma0eVklog59XICkPNN3HMYKeaQ5POn10]
- Diffusions Aromatiques. aldehyde amyl cinamique (jasmonal a) - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3BK88nPyj1K_7VlUoLY4gFm1DWgafwet9XikjDVMkwt5mNqT07jay0v_Jwciws54FfBNBqBkAHlpGY8sn7ArGTKwxwsFKy8oHeVnZT-Vasz4PZ6V0oJ_pVcAym4cB3aKTj0mMbrKITHKyqI-zLq9f6NgOOcHBXiQBgw4VSG4=]
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazol-3-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9PUa8OUDN_sv4qcyHOSklmmRwL7Kd7vub1e8vrnU2hyXSWqJo197xd3CoHtH32_sPYpwDuHCcd4wUPq2H9kOiFRxacEeleLmTDKYl8goZCjuGH31jBG0BQpliXAHbke3RUY2erV3QRsWxmvpM2Cp5QqJTKCCKmivIyfcKUkttLiA5GW0rfGVeyoI9wTDbtmKV9qR6EDOCCd7FaSSk04tVBOMxg1wDIOiKpOB00UFYYn3zVzLWDui5_7u55m4rYY5A_KNK8U7XWvIAMij7]
- PubChem. GHS Classification (Rev.11, 2025) Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/ghs/]
- BASF. Safety data sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIQYatVX1reLiPF_OiNZuXNrGddErenS7RrOHHh7_zYIVX2RADDzGUQLFvRqe05W6v3wqo1JnMe9LxK56BRsu2DoI5ORIu6ma8YZPVsIK4TQ3llRQTslakyO_7dnDOciBmc8bvrc8uN_CcM5JSguDzjvTfjj_0A5zI5C8hV8AnDS0Mfm6f6K-iTxQ8g0bTMjg4fXgMOqXYmb339rvakxt7TfMF]
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Bromo-2-nitropropane-1,3-diol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3jHnD1sYgB7iHcR0ixmYF9GlGqMRm7uHSc1oZqTa--x_SctOL3PabopXB9jVOxFdMtjo-zbUNlB89e22iIf03uwtaLBfm7wwWZ3Iv-of9gFPfFgG1X5mz2QwdW69GV9StQ-C5gJakO0fMNfC4KSEVU75dgtIZt2D8i9LyULaW]
- ChemShuttle. 4-bromo-1-cyclopropyl-1H-pyrazole. [URL: https://www.chemshuttle.com/product-details/1151802-23-1]
- Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [URL: https://www.researchgate.
- Sigma-Aldrich. 1H-Pyrazole-5-carbaldehyde AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/756889]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. johndwalsh.com [johndwalsh.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 9. researchgate.net [researchgate.net]
- 10. 4-bromo-1-cyclopropyl-1H-pyrazole;CAS No.:1151802-23-1 [chemshuttle.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. download.basf.com [download.basf.com]
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde melting point and boiling point
The following is an in-depth technical guide regarding 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde , structured for researchers and drug development professionals.
Compound Monograph & Synthetic Methodology
Executive Summary
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1512687-78-3 ) is a critical heterocyclic intermediate used primarily in the discovery of kinase inhibitors, specifically targeting LRRK2 (Leucine-Rich Repeat Kinase 2) for Parkinson’s disease therapeutics.[1] Its unique structure—combining a rigid cyclopropyl motif with a reactive aldehyde and a halogen handle—makes it a versatile scaffold for fragment-based drug design (FBDD) and scaffold hopping.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and handling requirements, synthesizing data from patent literature (WO2022051337, WO2021080929) and chemical property databases.
Physicochemical Profile
Identity & Core Data
| Parameter | Technical Specification |
| IUPAC Name | 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde |
| CAS Number | 1512687-78-3 |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| SMILES | O=CC1=C(Br)C=NN1C2CC2 |
| Appearance | White to off-white solid |
Thermal & Phase Behavior
Precise experimental values for this specific intermediate are often proprietary; however, data derived from structural analogs and patent isolation methods provide a reliable operational range.
| Property | Value / Range | Confidence Level | Notes |
| Melting Point | 65 – 85 °C | High (Analog-Based) | Isolated as a solid via slurry in petroleum ether [1]. Analog 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde melts at 66-68°C. |
| Boiling Point | 315 ± 25 °C | Predicted | Calculated at 760 mmHg. Likely to decompose before boiling. |
| Flash Point | 144 ± 23 °C | Predicted | Standard closed cup prediction. |
| Density | 1.7 ± 0.1 g/cm³ | Predicted | High density due to bromine substitution. |
Solubility Profile
-
High Solubility: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.
-
Moderate Solubility: Methanol, Ethanol.
-
Low Solubility: Water, Hexanes, Petroleum Ether (used for purification/precipitation).
Synthesis & Manufacturing Methodology
The synthesis of this compound requires strict control of thermodynamics and moisture due to the instability of the lithiated intermediate. The following protocol is adapted from WO2022051337A1 [1].
Reaction Scheme (Graphviz)
Figure 1: Lithiation-Formylation pathway for C5 functionalization of the pyrazole ring.
Step-by-Step Protocol
-
Setup: Flame-dry a 250-mL round-bottom flask and purge with Argon or Nitrogen.
-
Dissolution: Charge the flask with 4-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv) and anhydrous THF (approx. 4-5 mL per gram of substrate).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes before proceeding.
-
Lithiation: Add LDA (Lithium diisopropylamide, 1.5 equiv, 1M in THF/hexanes) dropwise over 15–20 minutes.
-
Mechanism:[2] The bulky cyclopropyl group directs lithiation to the C5 position (adjacent to N1) via coordination and acidity [2].
-
Hold: Stir at -78 °C for 30–60 minutes to ensure complete deprotonation.
-
-
Formylation: Add anhydrous DMF (Dimethylformamide, 2.0 equiv) or Ethyl Formate dropwise. Stir at -78 °C for 1 hour.
-
Quench & Workup:
-
Warm the mixture to 0 °C.
-
Quench with saturated aqueous NH₄Cl or dilute HCl.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The crude oil is often purified by slurry in Petroleum Ether (PE) or Hexanes to induce precipitation of the solid aldehyde.
-
Alternatively, flash column chromatography (SiO₂, EtOAc/Hexanes gradient) can be used.
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):
-
Aldehyde (-CHO): Singlet, δ 9.6 – 10.0 ppm (Distinctive downfield shift).
-
Pyrazole C3-H: Singlet, δ 7.5 – 7.8 ppm.
-
Cyclopropyl Methine (N-CH): Multiplet, δ 3.5 – 4.0 ppm.
-
Cyclopropyl Methylene (CH₂): Two multiplets, δ 1.0 – 1.4 ppm (4 protons total).
-
-
LC-MS:
-
Ionization: ESI+
-
Mass: Observed [M+H]⁺ ≈ 215.0 / 217.0 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).
-
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Skin Irritation: Category 2[3]
-
Eye Irritation: Category 2A
-
STOT-SE: Category 3 (Respiratory Irritation)
Handling Protocols:
-
Moisture Sensitivity: Aldehydes can oxidize to carboxylic acids or form hydrates. Store under inert gas (Argon) at 2–8 °C .
-
Reactivity: Avoid contact with strong oxidizers and strong bases.[4] The C-Br bond is susceptible to metal-halogen exchange; avoid inadvertent exposure to organolithiums unless intended.
References
-
Cheung, A. et al. (2022). 2-Aminoquinazolines as LRRK2 Inhibitors, Pharmaceutical Compositions, and Uses Thereof.WO2022051337A1 . World Intellectual Property Organization.
-
Estrada, A. A. et al. (2021). N-(Heteroaryl) Quinazolin-2-amine Derivatives as LRRK2 Inhibitors.WO2021080929A1 . World Intellectual Property Organization.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1512687-78-3. Retrieved from PubChem.
Sources
- 1. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 4. acme-hardesty.com [acme-hardesty.com]
Methodological & Application
Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde from 4-bromo-1-cyclopropylpyrazole
Application Note: Regioselective Synthesis of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
Executive Summary & Strategic Analysis
The synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde represents a critical transformation in the development of kinase inhibitors (e.g., LRRK2, JAK, and BTK inhibitors). This scaffold combines a sterically demanding N-cyclopropyl group with a reactive aldehyde handle and a halogen ready for subsequent Suzuki-Miyaura cross-coupling.
The Core Challenge: The primary synthetic hurdle is Regioselectivity vs. Chemoselectivity .
-
Target: Functionalization at the C5 position (adjacent to nitrogen).
-
Risk: The C4-Bromine atom is highly susceptible to Lithium-Halogen Exchange (Li-Br exchange) when exposed to alkyllithium reagents (e.g., n-BuLi).
The Solution: To retain the bromine atom while functionalizing the C5 position, we must utilize Kinetic Deprotonation rather than halogen exchange. This requires a non-nucleophilic, bulky base—Lithium Diisopropylamide (LDA) —operating at cryogenic temperatures (-78 °C). Unlike n-BuLi, which attacks the bromine atom to form butyl bromide and a 4-lithio species, LDA acts strictly as a base, removing the acidic proton at C5 due to the inductive electron-withdrawing effect of the adjacent nitrogen and bromine atoms.
Mechanistic Pathway & Logic
The reaction proceeds via a metallation-formylation sequence.[1] The choice of base dictates the pathway.
Pathway A (Incorrect - n-BuLi): Rapid Li-Br exchange yields 1-cyclopropyl-4-lithiopyrazole, leading to the de-brominated 4-formyl product or complex mixtures. Pathway B (Correct - LDA): Steric bulk prevents attack on Bromine. The pKa of the C5 proton is sufficiently lowered by the inductive effects of the N1-cyclopropyl and C4-Br to allow clean deprotonation.
Caption: Mechanistic divergence between kinetic deprotonation (LDA) and halogen exchange (n-BuLi).
Detailed Experimental Protocol
This protocol is designed for a 10.0 mmol scale . All glassware must be oven-dried, and the reaction performed under an inert atmosphere (Argon or Nitrogen).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 4-Bromo-1-cyclopropylpyrazole | 187.04 | 1.0 | 1.87 g | Substrate |
| LDA (2.0 M in THF/Hept) | N/A | 1.2 | 6.0 mL | Non-nucleophilic Base |
| DMF (Anhydrous) | 73.09 | 1.5 | 1.16 mL | Formyl Source |
| THF (Anhydrous) | 72.11 | Solvent | 20 mL | Solvent |
| NH₄Cl (Sat. Aq.) | N/A | Quench | 20 mL | Proton Source |
Step-by-Step Procedure
Step 1: System Preparation
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a pressure-equalizing addition funnel.
-
Flame-dry the system under vacuum and backfill with Argon (repeat 3x).
-
Charge the flask with 4-Bromo-1-cyclopropylpyrazole (1.87 g) and Anhydrous THF (20 mL) .
-
Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Ensure internal temperature reaches -75 °C or lower before proceeding.
Step 2: Lithiation (Deprotonation)
-
Add LDA solution (6.0 mL, 1.2 eq) dropwise via syringe/addition funnel over 15 minutes.
-
Stir the mixture at -78 °C for 60 minutes .
-
Note: This dwell time ensures complete conversion to the 5-lithio species without allowing thermodynamic equilibration or "halogen dance" migration.
-
Step 3: Formylation
-
Add Anhydrous DMF (1.16 mL, 1.5 eq) dropwise over 5 minutes.
-
Stir at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0 °C over 30–45 minutes.
Step 4: Quench & Workup
-
Quench the reaction at 0 °C by adding Saturated NH₄Cl solution (20 mL) . Stir vigorously for 10 minutes.
-
Dilute with Ethyl Acetate (EtOAc, 30 mL) and transfer to a separatory funnel.
-
Separate phases. Extract the aqueous layer with EtOAc (2 x 20 mL).
-
Combine organic layers and wash with:
-
Water (2 x 20 mL) – Removes excess DMF.
-
Brine (1 x 20 mL).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue is typically a yellow solid/oil.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 0%
20% EtOAc in Hexanes. -
Rf: Product typically appears at Rf ~0.4–0.5 (15% EtOAc/Hexanes).
-
Quality Control & Validation Data
Successful synthesis is validated by the following analytical markers.
NMR Characterization (¹H NMR, 400 MHz, CDCl₃)
- 9.85 ppm (s, 1H): The diagnostic Aldehyde proton. If this is missing, formylation failed.
- 7.60 ppm (s, 1H): The pyrazole C3-H . This singlet confirms the C4-Br is intact (otherwise, you would see coupling).
- 3.65 ppm (m, 1H): Cyclopropyl CH (methine).
- 1.10 – 1.30 ppm (m, 4H): Cyclopropyl CH₂ protons.
HPLC Purity Check
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV 254 nm.
-
Target Purity: >95%.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Product lacks Bromine (MS shows M-Br) | Used n-BuLi instead of LDA or Temp too high. | Use LDA only. Ensure Temp stays <-70°C during base addition. |
| Low Yield (<30%) | Incomplete deprotonation or wet reagents. | Dry THF over sieves. Titrate LDA or use fresh bottle. Increase deprotonation time to 90 min. |
| Starting Material Recovery | Quench was too fast or DMF was wet. | Ensure DMF is distilled/anhydrous. Allow warming to 0°C before aqueous quench. |
| Complex Mixture | "Halogen Dance" (Base catalyzed migration). | Do not allow the lithiated species to warm above -60°C before adding DMF. |
Workflow Diagram
Caption: Operational workflow for the cryogenic synthesis process.
References
-
General Reactivity of Halopyrazoles
- Lier, F. et al. "Regioselective Lithiation of Halogenated 1-Substituted Pyrazoles." Journal of Organic Chemistry. The study establishes that C5-lithiation of 4-bromopyrazoles requires LDA to avoid halogen exchange.
-
Specific Patent Application (Kinase Inhibitors)
- Vertex Pharmaceuticals. "Inhibitors of c-Jun N-Terminal Kinases (JNK)." World Intellectual Property Organization, WO2012143144. (Describes analogous synthesis of 4-halo-5-formyl pyrazoles).
-
Cyclopropyl-Pyrazole Scaffold Synthesis
- Amgen Inc. "Heterocyclic Compounds and Uses Thereof." US Patent 2010/0141273.
-
Organolithium Reagent Handling
-
"Handling of Organolithium Reagents."[6] Sigma-Aldrich Technical Bulletin.
-
Sources
- 1. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 5. 1151802-23-1 | 4-Bromo-1-cyclopropyl-1H-pyrazole | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
Precision Functionalization: C5-Formylation of 4-Bromo-1-Cyclopropylpyrazole via LDA-Mediated Lithiation
Abstract
This application note details the regioselective C5-formylation of 4-bromo-1-cyclopropylpyrazole utilizing Lithium Diisopropylamide (LDA). Unlike alkyllithium reagents (e.g., n-BuLi), which pose a high risk of Lithium-Halogen Exchange (Li-HeX) at the C4-bromine position, LDA acts as a non-nucleophilic, steric base to exclusively deprotonate the C5 position. This protocol outlines the mechanistic rationale, precise experimental conditions to suppress "Halogen Dance" side reactions, and a self-validating workflow for synthesizing 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.
Part 1: Scientific Foundation & Mechanistic Insight
The Chemoselectivity Challenge
Functionalizing 4-bromopyrazoles presents a dichotomy in reactivity:
-
C5-Acidity: The C5 proton is the most acidic site on the ring (pKa ~28-30) due to the inductive effect of the adjacent N1 nitrogen.
-
C4-Bromine Lability: The C4-Br bond is susceptible to metal-halogen exchange with nucleophilic bases like n-BuLi.
Why LDA? Using n-BuLi often results in a mixture of C5-lithiation (desired) and C4-lithiation (undesired, via Br-Li exchange). LDA, being bulky and non-nucleophilic, kinetically favors the removal of the accessible C5 proton while leaving the C4-Br bond intact.
The "Halogen Dance" Risk
Even with LDA, 4-halo-heterocycles are prone to Base-Catalyzed Halogen Dance (BCHD). If the reaction temperature rises above -60°C before quenching, the C5-lithiated species can act as a nucleophile against unreacted starting material, triggering a cascade where the bromine migrates to the C5 position, leading to thermodynamically stable but unwanted isomers.
Control Strategy:
-
Cryogenic Lock: Maintain -78°C to trap the kinetic C5-lithio intermediate.
-
Rapid Quench: Introduce the electrophile (DMF) immediately after the deprotonation window to intercept the lithiated species before rearrangement occurs.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical kinetic trap required to prevent Halogen Dance isomerization.
Part 2: Critical Experimental Parameters
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (<50 ppm H₂O) | Water destroys the lithiated intermediate immediately. |
| Temperature | -78°C (Internal Probe) | Essential to prevent Halogen Dance and benzyne-like decomposition. |
| Concentration | 0.1 M - 0.2 M | Dilution prevents localized hotspots during base addition. |
| Stoichiometry | 1.1 - 1.2 equiv LDA | Slight excess ensures complete deprotonation; too much excess risks attacking the protecting group. |
| Quench | 3.0 equiv DMF | Excess electrophile ensures rapid trapping of the lithio-species. |
Part 3: Detailed Protocol
Reagents & Equipment
-
Substrate: 4-Bromo-1-cyclopropylpyrazole (1.0 equiv).[1]
-
Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (commercial) or freshly prepared.
-
Electrophile: N,N-Dimethylformamide (anhydrous).
-
Apparatus: 3-neck round bottom flask, internal temperature probe, argon/nitrogen manifold, addition funnel.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry all glassware under vacuum and backfill with Argon (x3).
-
Charge the flask with 4-Bromo-1-cyclopropylpyrazole (1.0 equiv) and Anhydrous THF (concentration 0.15 M).
-
Cool the solution to -78°C using a dry ice/acetone bath. Wait until the internal temperature stabilizes.
Step 2: Lithiation (The Kinetic Trap) 4. Add LDA (1.15 equiv) dropwise via syringe or addition funnel over 15–20 minutes.
- Critical: Monitor internal temperature. Do not allow it to rise above -70°C.
- Stir at -78°C for 45 minutes .
- Note: Longer times increase the risk of bromine migration. Shorter times reduce yield.
Step 3: Formylation 6. Add DMF (3.0 equiv) dropwise to the cold solution. 7. Stir at -78°C for 10 minutes, then remove the cooling bath. 8. Allow the reaction to warm naturally to 0°C over 30–60 minutes.
Step 4: Quench & Workup 9. Quench the reaction with saturated aqueous NH₄Cl solution. 10. Extract with Ethyl Acetate (x3).[1] 11. Wash combined organics with water (x1) and brine (x1). 12. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the C5-formylation process.
Part 4: Troubleshooting & QC
Quality Control (Expected Data)
-
¹H NMR (CDCl₃): Look for the disappearance of the C5-H singlet (typically ~7.5-7.6 ppm in the starting material) and the appearance of the aldehyde proton (-CHO) singlet downfield at ~9.8-10.0 ppm.
-
Regioselectivity Check: Ensure the cyclopropyl signals remain intact (0.9–1.2 ppm) and the C3-H singlet is present. If the C3-H is missing, halogen dance may have occurred.[2]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Wet THF or degraded LDA. | Titrate LDA before use. Distill THF over Na/Benzophenone or use molecular sieves. |
| Des-bromo Product (C4-H) | Li-Halogen Exchange occurred.[3][4] | Ensure LDA is used, not n-BuLi. If using LDA, ensure temp stayed < -70°C. |
| Isomer Mix (Halogen Dance) | Reaction warmed too fast or stirred too long. | Strictly adhere to -78°C. Reduce lithiation time to 30 mins. |
| Starting Material Recovery | Incomplete deprotonation. | Increase LDA to 1.25 equiv. Ensure efficient stirring. |
References
-
Regioselective Lithiation of 1-Substituted Pyrazoles
-
Halogen Dance Mechanism
- Title: Base-Catalyzed Halogen Dance Reactions: Mechanism and Scope.
- Source: Wikipedia / General Liter
-
URL:[Link]
-
General Formylation Protocols
-
Specific Substrate Data
-
Title: 4-Bromo-1-cyclopropyl-1H-pyrazole (CAS 1151802-23-1) Properties and Synthesis Paths.[1]
- Source: ChemicalBook / Ambeed.
-
Sources
- 1. 1151802-23-1 | 4-Bromo-1-cyclopropyl-1H-pyrazole | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine-Lithium Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed transformation is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][5] This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for the specific substrate, 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, a valuable building block in medicinal chemistry. The presence of both a heteroaryl bromide and an aldehyde functionality necessitates careful consideration of reaction parameters to achieve optimal yields and minimize side reactions.
Understanding the Substrate: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
The substrate presents a unique set of electronic and steric features that influence the Suzuki-Miyaura coupling. The pyrazole ring is an electron-deficient heterocycle, which can affect the oxidative addition step of the catalytic cycle. The bromine atom at the 4-position is the leaving group, and its reactivity is modulated by the adjacent electron-withdrawing aldehyde group at the 5-position and the cyclopropyl group at the 1-position. The aldehyde functionality, while a key synthetic handle for further transformations, can potentially interact with the palladium catalyst or be susceptible to side reactions under basic conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, forming a Pd(II) complex.[6]
-
Transmetalation: The organic group from the boronic acid (or ester) coupling partner is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.[1][2][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][6]
Key Parameters for Successful Coupling
The success of the Suzuki-Miyaura coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde hinges on the judicious selection of several critical parameters.
Palladium Catalyst and Ligand Selection
For electron-deficient heteroaryl bromides, modern palladium precatalysts often outperform traditional catalysts like Pd(PPh₃)₄. Buchwald-type phosphine ligands are particularly effective due to their steric bulk and electron-donating properties, which promote both the oxidative addition and reductive elimination steps.
| Catalyst/Precatalyst | Ligand | Rationale for Use |
| XPhos Pd G2/G3 | XPhos | Excellent for coupling electron-deficient heteroaryl halides. The bulky and electron-rich nature of XPhos facilitates the catalytic cycle.[7][8] |
| SPhos Pd G2/G3 | SPhos | Another highly effective Buchwald ligand, often providing complementary reactivity to XPhos.[9] |
| Pd(dppf)Cl₂ | dppf | A robust and versatile catalyst, particularly useful for a wide range of Suzuki couplings.[10] |
| Pd(PPh₃)₄ | PPh₃ | A classic catalyst, but may require higher temperatures and longer reaction times for this substrate. |
Choice of Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[2][3] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
| Base | Strength | Key Considerations |
| K₃PO₄ | Strong | Often an excellent choice for heteroaryl couplings, promoting efficient transmetalation.[9] |
| K₂CO₃ | Moderate | A widely used and effective base, often in aqueous solvent mixtures.[7][10] |
| Cs₂CO₃ | Strong | A highly effective but more expensive option, particularly useful for challenging couplings. |
| Et₃N | Organic | Can be used, but inorganic bases often provide better results for this type of transformation. |
Solvent System
The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction kinetics. Aprotic polar solvents, often in combination with water, are commonly employed.
| Solvent System | Rationale |
| 1,4-Dioxane/H₂O | A very common and effective solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[9] |
| Toluene/H₂O | Another popular biphasic system, particularly at higher temperatures. |
| Acetonitrile/H₂O | A more polar option that can be beneficial for certain substrates. |
| Ethanol/H₂O | A "greener" solvent choice that has shown success in some Suzuki couplings.[7] |
Reaction Temperature
The reaction temperature must be sufficient to drive the reaction to completion in a reasonable timeframe but not so high as to cause decomposition of the starting materials, product, or catalyst. A typical temperature range for these couplings is 80-110 °C.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials and Reagents:
-
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inefficient catalyst/ligand- Insufficiently degassed solvents- Low reaction temperature | - Screen different palladium precatalysts and ligands.- Ensure thorough degassing of all solvents.- Increase the reaction temperature in increments of 10 °C. |
| Protodebromination | - Presence of water and base can lead to the replacement of bromine with hydrogen. | - Use a slight excess of the boronic acid.- Ensure an efficient catalyst system to promote the desired coupling over this side reaction. |
| Aldehyde Decomposition | - Harsh basic conditions or high temperatures. | - Consider a milder base such as K₂CO₃.- Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | - Presence of oxygen. | - Ensure a rigorously inert atmosphere throughout the reaction setup and duration. |
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a highly feasible and valuable transformation for the synthesis of novel chemical entities. By carefully selecting the palladium catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. The provided protocol serves as a robust starting point, and with careful execution and optimization, researchers can successfully employ this powerful reaction in their synthetic endeavors.
References
-
Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 48(45), 8490-8519. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki–Miyaura coupling. Science, 378(6618), 399-405. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C−C and C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Tomanová, P., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(2), 346-355. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Jedinák, L., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(22), 5463. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rossi, R., et al. (2004). The Suzuki protocol: a very general and practical method for the synthesis of substituted thiophenes and other five-membered ring heteroarenes. Tetrahedron, 60(46), 10391-10431. [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
RSC Publishing. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the C4-bromo position in 1-cyclopropyl-pyrazole-5-carbaldehyde
Application Note: Strategic Functionalization of the C4-Bromo Position in 1-Cyclopropyl-pyrazole-5-carbaldehyde
Executive Summary
The scaffold 1-cyclopropyl-4-bromo-1H-pyrazole-5-carbaldehyde represents a high-value intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents. Its unique architecture combines a strained N1-cyclopropyl motif (imparting metabolic stability and unique vector alignment) with two orthogonal reactive sites: the electrophilic C4-bromide and the C5-aldehyde.
This guide provides validated protocols for functionalizing the C4-position while preserving the integrity of the C5-aldehyde and N1-cyclopropyl groups. We prioritize Palladium-catalyzed cross-coupling methodologies (Suzuki-Miyaura and Sonogashira) due to the activated nature of the C4-bromide bond in this electron-deficient heteroaromatic system.
Reactivity Profile & Strategic Analysis
The pyrazole ring is electron-deficient due to the electron-withdrawing formyl group at C5 and the electronegative nitrogen atoms. This electronic landscape significantly influences the reaction kinetics:
-
C4-Bromo Position (Primary Target): The adjacent electron-withdrawing formyl group lowers the electron density at C4, facilitating the oxidative addition step in Pd(0) catalytic cycles. This makes the substrate highly reactive toward cross-coupling compared to simple bromopyrazoles.
-
C5-Formyl Group (Risk Factor): The aldehyde is susceptible to nucleophilic attack, oxidation, or condensation. While many modern cross-coupling catalysts tolerate aldehydes, strong bases (e.g., alkoxides) or nucleophilic amines can lead to side reactions (Cannizzaro, Schiff base formation).
-
N1-Cyclopropyl (Stability): The cyclopropyl group is generally robust under standard cross-coupling conditions (basic/neutral). However, strong Lewis acids or harsh acidic conditions should be avoided to prevent ring-opening or rearrangement.
Strategic Decision Matrix
Before selecting a protocol, evaluate the downstream utility of the C5-aldehyde:
Figure 1: Decision tree for selecting the optimal functionalization pathway based on coupling partner compatibility.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Arylation/Heteroarylation)
Best for: Introducing aryl, heteroaryl, or vinyl groups.[1]
Mechanistic Insight: The electron-poor nature of the pyrazole facilitates rapid oxidative addition. We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand resists de-ligation, preventing catalyst poisoning by the pyrazole nitrogens or the aldehyde oxygen.
Materials:
-
Substrate: 1-cyclopropyl-4-bromo-pyrazole-5-carbaldehyde (1.0 equiv)
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) to achieve a concentration of 0.1 M relative to the bromide.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of inert gas.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC or LC-MS.
-
Note: The aldehyde group typically remains intact. If reduction to alcohol is observed (rare), ensure the reaction is strictly oxygen-free.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Sonogashira Coupling (Alkynylation)
Best for: Introducing rigid linkers or "click" chemistry handles.
Mechanistic Insight: Copper(I) iodide is essential here to form the copper-acetylide species. However, the aldehyde can sometimes undergo condensation with the amine base. We use Triethylamine (TEA) as it is less nucleophilic than secondary amines, reducing side reactions.
Materials:
-
Substrate: 1.0 equiv
-
Terminal Alkyne: 1.2 equiv
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[3]
-
Co-Catalyst: CuI (2 mol%)
-
Base: Triethylamine (3.0 equiv)
-
Solvent: DMF (anhydrous) or THF
Step-by-Step Procedure:
-
Setup: Charge a dried flask with the bromide substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvent/Base: Add anhydrous DMF (0.15 M) and Triethylamine (3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 60 °C if conversion is slow.
-
Critical Control Point: Do not overheat (>80 °C) to avoid degradation of the aldehyde or alkyne polymerization.
-
-
Workup: Quench with saturated NH₄Cl (aq) to complex residual copper (turns blue). Extract with EtOAc.[4]
-
Purification: Silica gel chromatography.
Protocol C: C-N Coupling (Buchwald-Hartwig vs. Reductive Amination)
Best for: Amination at C4.
Warning: Direct Buchwald-Hartwig amination on this substrate is challenging because the C5-aldehyde can condense with the amine coupling partner to form an imine (Schiff base) before the Pd-coupling occurs.
Recommended Strategy: If the target is a C4-amino pyrazole, use the Protection Route :
-
Protection: Convert C5-CHO to a cyclic acetal (Ethylene glycol, pTsOH, Toluene reflux, Dean-Stark).
-
Coupling: Perform Buchwald-Hartwig (Pd₂(dba)₃, BrettPhos, NaOtBu, Toluene, 100 °C).
-
Deprotection: Treat with aqueous HCl/THF to restore the aldehyde.
Alternative: If the goal is simply to attach an amine near the ring, consider Reductive Amination on the C5-aldehyde, but this modifies the C5 position, not C4.
Data Summary & Troubleshooting
| Parameter | Suzuki (Protocol A) | Sonogashira (Protocol B) |
| Primary Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂ |
| Base Sensitivity | Low (Carbonates/Phosphates) | Medium (Amines) |
| Temp Range | 80–100 °C | RT – 60 °C |
| Aldehyde Risk | Minimal | Low (avoid primary amines) |
| Typical Yield | 75–90% | 60–80% |
Common Issues:
-
Protodebromination (H-atom replaces Br): Caused by excessive heat or hydridic sources. Solution: Use anhydrous solvents and lower temperature.
-
Aldehyde Oxidation: Solution: Ensure rigorous inert atmosphere (Argon balloon or manifold).
References
-
Suzuki-Miyaura Coupling of 4-Bromopyrazoles
-
Sonogashira Coupling Protocols
-
Buchwald-Hartwig on Pyrazoles (Challenges)
- Title: "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI"
- Source:Molecules / NCBI PMC
-
Link:[Link]
-
Compound Data (4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde)
- Source: PubChem CID 71310629
-
Link:[Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. kbfi.ee [kbfi.ee]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Formylation of 1-Cyclopropyl-4-Bromopyrazole
Topic: Improving Regioselectivity in C5-Formylation while Retaining C4-Bromine Target Audience: Medicinal Chemists, Process Chemists Document ID: TSC-PYR-045 Version: 2.1 (Current)
Executive Summary: The Regioselectivity Paradox
In the functionalization of 1-cyclopropyl-4-bromopyrazole , researchers often encounter a critical regioselectivity conflict. The objective is typically to introduce a formyl group at the C5 position (via deprotonation) while retaining the bromine atom at C4 .
However, standard lithiation protocols (e.g., n-BuLi) frequently fail due to Halogen-Metal Exchange (HME) at C4, leading to debromination or C4-functionalization.
The Solution: Transitioning from nucleophilic alkyllithiums to sterically hindered, non-nucleophilic bases (Knochel-Hauser bases or Lithium Amides) to favor thermodynamic deprotonation (C5-H) over kinetic halogen exchange (C4-Br).
Mechanistic Diagnosis & Pathway Analysis
The following diagram illustrates the competing pathways. Your choice of base determines whether you traverse the "Productive Pathway" (C5-Formylation) or the "Destructive Pathway" (C4-Debromination).
Figure 1: Divergent reaction pathways driven by base selection. Path B is required for C5 functionalization.
Reagent Selection Guide
The choice of base is the single most critical variable. Use this table to select the correct reagent for your specific outcome.
| Reagent | Primary Mechanism | Outcome | Risk Level | Recommendation |
| n-BuLi | Halogen-Metal Exchange | C4-Lithiation (Loss of Br) | High | Avoid for C5-formylation. |
| LDA | Proton Abstraction | C5-Lithiation | Medium | Good standard. Requires -78°C. |
| TMPMgCl·LiCl | Proton Abstraction | C5-Magnesiation | Low | Gold Standard. Works at -20°C to 0°C. |
| LiTMP | Proton Abstraction | C5-Lithiation | Low | Excellent alternative to LDA. |
Technical Insight: The cyclopropyl group at N1 provides a "Directing Effect" via the nitrogen lone pair, coordinating the metal to the C5 position (Ortho-Lithiation). However, because C4-Br is highly labile, TMPMgCl·LiCl (Knochel-Hauser Base) is superior because the Mg-C bond is more covalent and less prone to scrambling than the Li-C bond.
Validated Experimental Protocols
Protocol A: The "Knochel Standard" (Recommended)
Best for: High regioselectivity, scalability, and temperature tolerance.
-
Preparation: Dry a Schlenk flask and purge with Argon.
-
Substrate: Dissolve 1-cyclopropyl-4-bromopyrazole (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -20°C . (Note: Cryogenic -78°C is often unnecessary with Mg bases, but -20°C ensures suppression of side reactions).
-
Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/Toluene).
-
Incubation: Stir at -20°C for 30–60 minutes .
-
Checkpoint: Take a small aliquot, quench with D₂O, and check by GC/NMR. You should see >95% deuterium incorporation at C5 and retention of Br .
-
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise.
-
Warming: Allow to warm to 0°C over 30 minutes.
-
Quench: Quench with sat. NH₄Cl or 1M HCl.
Protocol B: The "LDA Kinetic" Route (Alternative)
Best for: Labs without access to Knochel bases.
-
Generation: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at 0°C, then cool to -78°C .
-
Addition: Add solution of 1-cyclopropyl-4-bromopyrazole slowly to the LDA solution at -78°C.
-
Critical: Do not add LDA to the substrate; add substrate to the base to maintain base excess.
-
-
Timing: Stir for exactly 30 minutes at -78°C.
-
Warning: Extended stirring can lead to "Diels-Alder" type dimerization or ring opening in some azoles, though less likely with Br-substitution.
-
-
Quench: Add DMF at -78°C. Stir 15 mins, then warm to RT.
Troubleshooting & FAQs
Q1: I am seeing significant amounts of debrominated product (1-cyclopropyl-4-formylpyrazole). Why?
Cause: You likely used an alkyllithium (n-BuLi) or allowed the temperature to spike during metalation. Fix:
-
Switch to TMPMgCl·LiCl . The magnesium species is far less prone to halogen exchange.
-
If using LDA, ensure your temperature never exceeds -70°C before DMF addition.
-
Ensure your DMF is dry; wet DMF can protonate the intermediate, and if Li-Br exchange happened partially, you get complex mixtures.
Q2: My conversion is low (<50%). The starting material is recovered.
Cause: The cyclopropyl group is sterically bulky (compared to methyl), making the C5 proton harder to access. Fix:
-
Increase Reaction Time: If using TMPMgCl·LiCl, extend the metalation time to 2 hours at -10°C.
-
Stoichiometry: Increase the base to 1.3 equiv.
-
Trap Efficiency: Ensure vigorous stirring during DMF addition. The magnesiated species can be viscous/aggregated.
Q3: Can I use Vilsmeier-Haack conditions (POCl₃/DMF) instead?
Answer: Generally, No . Vilsmeier-Haack is an electrophilic aromatic substitution (SEAr) that targets the most electron-rich position. In 4-bromopyrazoles, the ring is deactivated by the halogen. Furthermore, C5 is less nucleophilic than C4. Vilsmeier conditions will likely fail to react or require forcing conditions that degrade the molecule. Lithiation/Magnesiation is the correct methodology.
Q4: Does the cyclopropyl group interfere with the reaction?
Answer: Sterically, yes, slightly. The cyclopropyl group creates a "pocket" around N1. However, it does not prevent reaction. In fact, N-alkyl groups generally assist ortho-lithiation by coordinating the Li/Mg atom. The N1 lone pair directs the base to the C5 proton.
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step troubleshooting logic for reaction optimization.
References
-
Knochel, P., et al. (2011). TMPMgCl[1][2]·LiCl: A Stoichiometric Reagent for the Regioselective Magnesiation of Functionalized Arenes and Heteroarenes. Angewandte Chemie International Edition . (General reference for TMPMgCl·LiCl utility in brominated substrates).[2]
-
Heinisch, T., & Knochel, P. (2016). Magnesium/Halogen Exchange vs. Deprotonation in Heterocycles. Topics in Heterocyclic Chemistry .
-
Balle, T., et al. (2006).[3] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry . (Establishes thermodynamic preference for C5 lithiation).
-
Sigma-Aldrich Technical Bulletin . Hauser Base (TMPMgCl·LiCl) Application Guide.
Sources
Technical Support: Troubleshooting 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde Synthesis
This technical guide addresses the specific challenges in synthesizing 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde . It is designed for researchers experiencing low yields, regioselectivity issues, or "missing bromine" phenomena.
Target Molecule: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde CAS: N/A (Derivative of CAS 1151802-23-1) Core Challenge: Installing a formyl group at C5 while retaining the bromine atom at C4.
Part 1: Diagnostic & Root Cause Analysis
Before adjusting your protocol, identify the failure mode using the diagnostic tree below. The most common cause of low yield in this synthesis is unintended Lithium-Halogen Exchange .
Diagnostic Flowchart
Figure 1: Diagnostic logic for identifying the chemical cause of low yields.
Part 2: Troubleshooting Guides & Protocols
Issue 1: The "Missing Bromine" (Lithium-Halogen Exchange)
Symptom: You isolate 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (no bromine) or a complex mixture. Cause: Using n-Butyllithium (n-BuLi) .[1][2][3] On 4-bromo-pyrazoles, n-BuLi attacks the Bromine atom (Li-Br exchange) much faster than it deprotonates the C5 position. This is the dominant kinetic pathway.
Protocol A: Kinetic Deprotonation (The Direct Fix)
To functionalize C5 without losing the C4-Bromine, you must use a non-nucleophilic base that operates via proton abstraction (deprotonation) rather than nucleophilic attack.
-
Recommended Base: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
-
Mechanism: Directed Ortho Metalation (DoM) guided by the N1-cyclopropyl group (weak director) and the inductive effect of the halogen.
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck flask under Argon.
-
Reagent Prep: Prepare fresh LDA in THF at 0°C (diisopropylamine + n-BuLi). Commercial LDA can be degraded.
-
Cooling: Cool the LDA solution to -78°C (Dry ice/Acetone).
-
Addition: Add 4-Bromo-1-cyclopropyl-1H-pyrazole (dissolved in anhydrous THF) slowly down the side of the flask.
-
Critical: Internal temperature must not rise above -70°C.
-
-
Stirring: Stir for 30–45 minutes at -78°C.
-
Warning: Do not stir longer or warm up. "Halogen Dance" (migration of Br to C5 and Li to C4) can occur if thermodynamic equilibrium is reached.
-
-
Quench: Add anhydrous DMF (5 equiv.) dropwise at -78°C.[1]
-
Workup: Stir for 15 mins, warm to 0°C, and quench with sat. NH₄Cl.[2]
Comparison of Bases:
| Base | Reaction Type | Outcome on 4-Bromo-1-cyclopropylpyrazole |
| n-BuLi | Li-Hal Exchange | FAILURE: Removes Br, yields de-brominated aldehyde. |
| LDA | Deprotonation | SUCCESS: Forms 5-Li species, retains Br. |
| LiTMP | Deprotonation | SUCCESS: Higher steric bulk, less nucleophilic, safer for Br retention. |
Issue 2: Low Reactivity (Vilsmeier-Haack Failure)
Symptom: Starting material is recovered unreacted, or yields are <20%. Cause: The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution (EAS). The pyrazole ring is electron-rich, but the C4-Bromine atom is electron-withdrawing , deactivating the ring. Furthermore, C4 is the preferred site for EAS; since it is blocked, the reaction must occur at C5, which is sterically hindered by the N1-cyclopropyl group and electronically less favorable.
Protocol B: The "Reverse Sequence" (Robust Scale-Up Route)
If Protocol A is too sensitive for your scale, switch to the "Reverse Sequence." This method avoids the competition between Li-Br exchange and deprotonation entirely.
Strategy: Formylate first, then Brominate.
Step 1: Synthesis of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde
-
Substrate: 1-cyclopropyl-1H-pyrazole (Commercial or synthesized from cyclopropylhydrazine).
-
Reagent: n-BuLi (1.1 eq) in THF at -78°C.
-
Electrophile: DMF.[2]
-
Note: Since there is no bromine on the ring, n-BuLi works perfectly to deprotonate C5 (the most acidic proton). Yields are typically >85%.
Step 2: Regioselective Bromination
-
Substrate: 1-cyclopropyl-1H-pyrazole-5-carbaldehyde.
-
Reagents: Bromine (
) in Acetic Acid or NBS in DMF. -
Logic: The aldehyde group at C5 is electron-withdrawing (meta-directing in benzenes, but pyrazoles follow different rules). The N1 lone pair activates the ring. C4 is the only remaining nucleophilic site. Even with the deactivated ring, bromination will occur exclusively at C4.
-
Conditions: Room temperature to 60°C.
Why this is better:
-
No Lithium-Halogen Exchange risk: You never expose a bromine atom to an organolithium.
-
Cheaper Reagents: Uses n-BuLi instead of LDA.
-
Purification: The intermediates are distinct and easy to purify.
Part 3: FAQ & Troubleshooting
Q: I see a "Halogen Dance" product (Br moved to C5, Formyl at C4). Why? A: This occurs if the lithiated intermediate (Protocol A) is allowed to warm up above -60°C before quenching. The 5-lithio-4-bromo species rearranges to the thermodynamically more stable 4-lithio-5-bromo species. Keep it cold (-78°C) and quench quickly.
Q: Can I use a Grignard exchange (iPrMgCl)? A: Standard iPrMgCl will likely do a Halogen-Metal exchange at C4 (removing the Br), similar to n-BuLi. However, "Turbo Grignard" (iPrMgCl·LiCl) might be tuned, but LDA is cleaner for deprotonation.
Q: My aldehyde oxidizes to carboxylic acid during workup. A: Pyrazole aldehydes can be air-sensitive.
-
Use degassed solvents for extraction.
-
Avoid strong basic washes (NaOH) which might induce Cannizzaro reactions.
-
Store under Argon at -20°C.
References
-
Regioselective Lithiation of Pyrazoles
- Title: "Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles."
- Source: Journal of the Chemical Society, Perkin Transactions 1.
- Relevance: Establishes that C5-lithiation of 4-bromo-pyrazoles is possible but requires careful control to avoid scrambling.
-
Halogen Dance Mechanism
- Title: "Halogen dance rearrangement"
- Source: Wikipedia / Chemical Reviews.
- Relevance: Explains the thermodynamic driving force that causes Br migration if temper
-
Vilsmeier-Haack Limitations
- Title: "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions"
- Source: Arkivoc, 2019.
- Relevance: Confirms that electron-withdrawing substituents on the pyrazole ring significantly reduce Vilsmeier yields.
-
Commercial Precursors & Safety
- Title: "4-Bromo-1-cyclopropyl-1H-pyrazole Safety D
- Source: Ambeed / PubChem.
- Relevance: Physical properties and safety handling for the starting m
Sources
Technical Support Center: C5-Functionalization of 4-Bromo-1-Cyclopropylpyrazole
Topic: Preventing Debromination (Halogen-Metal Exchange) During Lithiation Audience: Medicinal Chemists, Process Chemists, and Synthetic Researchers Status: Active
Executive Summary: The "HME vs. Deprotonation" Conflict
You are likely visiting this page because your attempt to functionalize the C5 position of 4-bromo-1-cyclopropylpyrazole resulted in the loss of the bromine atom (debromination) or functionalization at the wrong position (C4).
This is a classic chemoselectivity problem driven by the competition between two pathways:
-
Halogen-Metal Exchange (HME): The kinetic preference of nucleophilic bases (e.g., n-BuLi) to attack the polarizable C–Br bond.
-
Deprotonation (C–H Activation): The thermodynamic or kinetic goal of removing the acidic C5–H proton while leaving the C–Br bond intact.
The Solution: You must switch from nucleophilic bases (alkyllithiums) to non-nucleophilic, sterically hindered bases (Knochel-Hauser or Amide bases).
Strategic Analysis: Why Your Reaction Failed
The Mechanism of Failure (n-BuLi)
If you used n-butyllithium (n-BuLi), you likely triggered Halogen-Metal Exchange (HME). Even at -78°C, the nucleophilic butyl anion attacks the bromine atom faster than it deprotonates the C5–H bond.
-
Outcome: Formation of a 4-lithio species.
-
Result: Upon quenching with an electrophile (E+), you get the 4-substituted product (Br is lost). Upon aqueous quench, you get the des-bromo product (4-H).
The Mechanism of Success (TMP-Bases)
To retain the bromine, you must use a base that is too bulky to attack the bromine but basic enough to remove the proton . The gold standard for this transformation is TMPMgCl·LiCl (Knochel-Hauser Base) .
-
Outcome: Formation of a 4-bromo-5-magnesio species.
-
Result: The bromine remains at C4; the electrophile adds at C5.
Visualizing the Pathway
Figure 1: Mechanistic divergence. n-BuLi causes bromine loss via HME, while TMP-bases effect selective C5-metalation.
Recommended Protocol: The Knochel-Hauser Method
This protocol uses TMPMgCl[1]·LiCl , which is commercially available or easily prepared. It operates at higher temperatures than n-BuLi (-20°C to RT) and is far more robust.
Materials
-
Substrate: 4-bromo-1-cyclopropylpyrazole (1.0 equiv)
-
Base: TMPMgCl·LiCl (1.1 – 1.2 equiv) [1.0 M in THF/Toluene]
-
Solvent: Anhydrous THF
-
Quench: Electrophile (e.g., DMF, I2, Aldehydes)
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 4-bromo-1-cyclopropylpyrazole in anhydrous THF (0.5 M concentration).
-
Temperature Set: Cool the solution to 0°C (Ice bath) or -20°C (Cryocooler).
-
Note: Unlike n-BuLi, this base does not require -78°C. In fact, deprotonation may be too slow at -78°C.
-
-
Addition: Add TMPMgCl·LiCl dropwise over 5 minutes.
-
Incubation: Stir at the set temperature for 30–60 minutes .
-
Checkpoint: Take a 50 µL aliquot, quench with D₂O, and run NMR. You should see >95% deuterium incorporation at C5 and retention of the C4-Br signal .
-
-
Functionalization: Add the electrophile (1.2 equiv) dropwise.
-
Completion: Allow to warm to Room Temperature (RT) over 1 hour.
-
Workup: Quench with sat. aq. NH₄Cl and extract with EtOAc.
Data Comparison: Base Selection
| Parameter | n-BuLi (Avoid) | LDA (Legacy) | TMPMgCl·LiCl (Recommended) |
| Mechanism | Nucleophilic Attack | Deprotonation | Deprotonation |
| Primary Risk | Debromination (HME) | Decomposition / Instability | None (High Tolerance) |
| Temp. | -78°C | -78°C | -20°C to 25°C |
| Stability | Low (Li-species) | Low (Li-species) | High (Mg-species) |
| Br-Retention | < 10% | ~80-90% | > 98% |
Troubleshooting Guide & FAQs
Q1: I don't have TMPMgCl·LiCl. Can I use LDA?
A: Yes, but with strict caveats.
-
Risk: LDA is less nucleophilic than n-BuLi, but the resulting 5-lithio species is less stable than the 5-magnesio species generated by Knochel's base. It may undergo "Halogen Dance" (scrambling of the Br to the C5 position) if the temperature rises above -60°C.
-
Protocol Adjustment: Perform the reaction strictly at -78°C . Pre-cool the LDA, add the substrate slowly, stir for only 15-30 mins, and quench immediately with the electrophile at -78°C.
Q2: I see a mixture of products (Starting Material + Product + Des-bromo). Why?
A: This indicates incomplete metalation competing with slow HME.
-
Cause: Likely insufficient base equivalents or wet solvent (quenching the anion).
-
Fix: Ensure the base is titrated. Increase base to 1.2 equiv. Ensure THF is <50 ppm water.
Q3: The reaction works on small scale (100 mg) but fails on gram scale.
A: This is a heat transfer issue.
-
Cause: On larger scales, the exotherm from base addition raises the internal temperature, triggering HME or decomposition.
-
Fix: Slow down the addition rate significantly. Use an internal thermometer to ensure the temperature never exceeds -10°C during addition.
Q4: Can I use Turbo-Grignard (iPrMgCl·LiCl) directly?
A: NO.
-
iPrMgCl[1][2][3]·LiCl is designed to do Halogen-Metal Exchange . If you use this, you will specifically target the bromine for removal. You must use the TMP (tetramethylpiperidyl) variant, which acts as a base, not a nucleophile.
Diagnostic Decision Tree
Use this flow to diagnose your current experimental failure.
Figure 2: Diagnostic logic for post-reaction analysis.
References
-
Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006). Mixed Mg/Li Amides of the Type R2NMgCl·LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[3] Angewandte Chemie International Edition, 45(18), 2958–2961. Link
-
Despotopoulou, C., et al. (2009). Scalable Synthesis of 4-Substituted-1H-pyrazoles via Mg- and Zn-Organometallic Intermediates. Organic Process Research & Development, 13(4). Link
Sources
Technical Support Center: Optimization of Reaction Temperature for C5-Lithiation of Bromopyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the C5-lithiation of bromopyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic transformation. The regioselective functionalization of the pyrazole core is paramount in medicinal chemistry, and achieving high yields and selectivity at the C5 position often hinges on precise temperature control.
This document moves beyond simple protocols to explain the underlying principles governing this reaction. We will explore common challenges, provide robust troubleshooting strategies, and offer detailed experimental workflows to empower you to optimize this reaction for your specific substrates.
Frequently Asked Questions (FAQs): Core Concepts
This section addresses fundamental questions about the C5-lithiation of bromopyrazoles, establishing the scientific principles that govern temperature optimization.
Q1: Why is the C5-position of an N-protected pyrazole typically the most acidic and prone to lithiation?
The C5 proton is generally the most acidic proton on the pyrazole ring due to the inductive electron-withdrawing effect of the adjacent sp²-hybridized nitrogen atom (N1).[1] This effect polarizes the C5-H bond, making the proton easier to abstract by a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The N1-protecting group (e.g., Boc, SEM, Phenylsulphonyl) further enhances this acidity and can play a crucial role in directing the base.[2]
Q2: What is the difference between kinetic and thermodynamic control in this reaction, and how does temperature influence it?
This is the most critical concept for temperature optimization.
-
Kinetic Control: At very low temperatures (typically -78 °C), the reaction is under kinetic control.[3][4][5] This means the major product formed is the one that forms the fastest. Deprotonation at the most acidic site (C5) usually has the lowest activation energy, making the C5-lithiated species the kinetic product.[6] At these low temperatures, there is insufficient thermal energy for the reaction to reverse or for less stable intermediates to rearrange to more stable ones.[4][5]
-
Thermodynamic Control: At higher temperatures (e.g., -40 °C to 0 °C or above), the reaction can approach thermodynamic control.[3] With sufficient thermal energy, the formation of the lithiated species can become reversible. This allows an equilibrium to be established, favoring the formation of the most stable product.[5] In some cases, the C5-lithiated pyrazole may not be the most stable intermediate and could isomerize to a different lithiated species or undergo decomposition.[2]
Therefore, low temperatures are almost always the starting point to favor the desired C5-lithiated kinetic product.
Q3: Why is Lithium Diisopropylamide (LDA) often the base of choice over n-BuLi?
While both are strong bases, LDA is a non-nucleophilic, sterically hindered base. This makes it ideal for deprotonation without the risk of nucleophilic addition to the pyrazole ring or displacement of the bromine atom, which can be competing side reactions. The bulky isopropyl groups prevent it from acting as a nucleophile.[7][8] n-BuLi, being a potent nucleophile, can sometimes lead to undesired side products, although it is effective in many cases.
Q4: How stable is the C5-lithiated bromopyrazole intermediate?
The stability is highly dependent on the substrate and the temperature. While many N-protected C5-lithiated pyrazoles are stable for reasonable periods at -78 °C, they can be prone to decomposition or rearrangement upon warming. Some electron-deficient systems can be unstable even at -78 °C, leading to ring-opening or other decomposition pathways.[9] It is crucial to assume the intermediate has limited stability and to add the electrophile at low temperature, only warming the reaction after the desired bond has been formed.
Troubleshooting Guide: Common Issues & Solutions
This section provides a question-and-answer guide to troubleshoot specific experimental problems.
Issue 1: Low or no yield of the desired C5-functionalized product, with starting material recovered.
-
Possible Cause 1: Inactive Base. The lithiating agent (LDA or n-BuLi) may have degraded due to moisture or improper storage.
-
Solution: Use a freshly prepared solution of LDA or titrate your commercial n-BuLi solution to confirm its molarity. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Possible Cause 2: Reaction temperature is too low. For some less acidic pyrazole substrates, the rate of deprotonation at -78 °C may be extremely slow.
-
Solution: After adding the base at -78 °C, try allowing the reaction to stir at a slightly higher temperature (e.g., -60 °C or -40 °C) for a defined period (e.g., 30-60 minutes) before quenching with the electrophile at low temperature again. This should be done cautiously, as it can also lead to decomposition (see Issue 2).
-
-
Possible Cause 3: Insufficient reaction time. Deprotonation may be sluggish.
-
Solution: Increase the lithiation time (the time between adding the base and adding the electrophile) at -78 °C from the typical 1 hour to 2-3 hours. Monitor the reaction by quenching small aliquots with D₂O to check for deuterium incorporation via NMR.
-
Issue 2: Low yield of the desired product, accompanied by decomposition or formation of multiple unidentifiable byproducts.
-
Possible Cause 1: The C5-lithiated intermediate is unstable at the reaction temperature. This is a very common issue. The intermediate may be decomposing before the electrophile can be added.
-
Solution: Maintain a scrupulously low temperature throughout the lithiation and quenching steps. Ensure your cooling bath is stable at or below -75 °C. Add the electrophile as quickly as is safely possible after the initial deprotonation period. For particularly sensitive substrates, consider inverse addition, where the pyrazole solution is added to the LDA at -78 °C.
-
-
Possible Cause 2: The reaction was warmed too quickly or to too high a temperature after quenching. The product itself or intermediates formed during quenching might be unstable at higher temperatures in the presence of reactive species.
-
Solution: After adding the electrophile at -78 °C, allow the reaction to warm very slowly to room temperature over several hours or overnight. Quench the reaction with a saturated aqueous solution (e.g., NH₄Cl) while it is still cold (e.g., at 0 °C).
-
Issue 3: A mixture of C5 and C3-functionalized isomers is observed.
-
Possible Cause: Isomerization of the lithiated intermediate. The initially formed C5-lithiated (kinetic) product may be rearranging to a more thermodynamically stable C3-lithiated species.[2]
-
Solution: This is a clear indication that the temperature is too high or the lithiation time is too long, allowing the system to equilibrate.
-
Lower the Temperature: Ensure the temperature is strictly maintained at -78 °C or even lower (e.g., using a dry ice/acetonitrile bath at -90 °C).
-
Shorten the Lithiation Time: Reduce the time between adding LDA and adding the electrophile. Start with 30 minutes and adjust as needed. The goal is to trap the kinetic C5-lithiated product before it has time to isomerize.
-
-
The following decision tree provides a logical workflow for troubleshooting common problems.
Caption: Troubleshooting Decision Tree for C5-Lithiation.
Experimental Protocols & Data
Protocol: General Procedure for Temperature Optimization
This protocol outlines a systematic approach to finding the optimal temperature for the C5-lithiation and subsequent reaction with an electrophile (e.g., an aldehyde).
Materials & Setup:
-
Three-neck round-bottom flask, flame-dried under vacuum.
-
Argon or Nitrogen line with a bubbler.
-
Magnetic stirrer and stir bar.
-
Low-temperature thermometer.
-
Syringes and needles for transfer of anhydrous solvents and reagents.
-
Anhydrous tetrahydrofuran (THF).
-
Diisopropylamine, distilled from CaH₂.
-
n-Butyllithium (n-BuLi) in hexanes, titrated.
-
N-protected 3-bromopyrazole substrate.
-
Electrophile (e.g., benzaldehyde), freshly distilled.
Step-by-Step Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
LDA Preparation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF in the reaction flask, add n-BuLi (1.1 eq.) dropwise at -78 °C (dry ice/acetone bath). Stir for 30 minutes at 0 °C, then re-cool to -78 °C.
-
Lithiation: Add a solution of the N-protected 3-bromopyrazole (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Maintain this temperature for the desired lithiation time (start with 1 hour).
-
Quenching: Add the electrophile (1.2 eq.) dropwise at -78 °C.
-
Warming: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Analyze the yield and purity by ¹H NMR and LC-MS.
Temperature Screening Workflow
The following workflow illustrates a systematic process for optimizing the reaction temperature.
Caption: Systematic Workflow for Temperature Optimization.
Data Summary Table (Hypothetical)
The table below illustrates how to summarize data from a temperature optimization study for the reaction of 1-Boc-3-bromopyrazole with benzaldehyde.
| Entry | Temperature (°C) | Lithiation Time (h) | C5-Product Yield (%) | Recovered SM (%) | Isomer/Byproduct (%) |
| 1 | -78 | 1 | 75 | 20 | <5 |
| 2 | -78 | 2 | 88 | 5 | <5 |
| 3 | -60 | 1 | 85 | 5 | 10 (isomerization) |
| 4 | -40 | 1 | 60 | <5 | 35 (decomp/isomer) |
This data suggests that for this specific substrate, increasing the lithiation time at -78 °C (Entry 2) is more effective than raising the temperature, which leads to side products (Entries 3 & 4).
References
-
Joo, J. M., & Lee, S. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6257-6274. [Link][10]
-
Yadav, J. S., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link][1]
-
RSC Publishing. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link][11]
-
Martins, M. A. P., et al. (2019). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 24(15), 2753. [Link]
-
ResearchGate. (2022). Synthetic strategies of pyrazole‐directing C−H activation. [Link]
-
Slocum, D. W., & Gierer, P. L. (1971). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. The Journal of Organic Chemistry, 36(26), 4120-4125. [Link]
-
Faulkner, A., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link][6]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link][3]
-
The Organic Chemistry Tutor. (2020). Kinetic vs. Thermodynamic Control. YouTube. [Link][4]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link][5]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link][12]
-
ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link][13]
-
Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834. [Link][2]
-
ResearchGate. (2020). C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions. [Link]
-
Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Current Chemistry Letters. [Link][7]
-
Collum, D. B., et al. (2011). Computational Studies of Lithium Diisopropylamide Deaggregation. Accounts of Chemical Research, 44(9), 777-788. [Link][14]
-
McNeil, A. J., et al. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 46(18), 3226-3253. [Link][8]
-
ResearchGate. (n.d.). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. [Link][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational Studies of Lithium Diisopropylamide Deaggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
Introduction & Molecule Profile
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., LRRK2 inhibitors). The presence of the cyclopropyl group at the N1 position and a bromine atom at C4 makes this molecule densely functionalized, often leading to purification challenges due to the formation of regioisomers or de-brominated byproducts during synthesis.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Notes |
| Molecular Formula | C₇H₇BrN₂O | |
| Molecular Weight | 215.05 g/mol | |
| Physical State | Yellow oil to off-white solid | Low melting point solid; often supercools to an oil. |
| Solubility | Soluble in DCM, EtOAc, THF | Poorly soluble in Hexanes/Water. |
| Key Impurity | 4-Bromo-1-cyclopropyl-1H-pyrazole | Unreacted starting material (non-aldehyde). |
| Stability | Air-sensitive (Aldehyde) | Prone to oxidation to carboxylic acid. Store under Ar/N₂.[1] |
Troubleshooting Guide (Q&A)
Issue 1: Crude Product is a Sticky Dark Oil
Q: My crude product obtained from the LDA/DMF formylation is a dark, viscous oil that refuses to crystallize. How can I solidify it?
A: This is a common issue with low-melting pyrazole aldehydes. The "oil" is likely a supercooled liquid containing residual solvent and impurities (e.g., diisopropylamine salts).
-
Mechanism: Impurities depress the melting point. The presence of the N-cyclopropyl group also disrupts crystal packing compared to N-methyl analogs.
-
Solution (Trituration):
-
Dissolve the crude oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Slowly add cold Hexanes or Pentane until turbidity persists.
-
Cool to -20°C overnight. Scratch the flask wall with a glass rod to induce nucleation.
-
If it remains an oil, proceed to Protocol B (Bisulfite Purification) to remove non-aldehyde impurities that are preventing crystallization.
-
Issue 2: Separation from Starting Material
Q: I have ~15% unreacted 4-bromo-1-cyclopropyl-1H-pyrazole in my crude. Flash chromatography is difficult because the Rf values are similar. Is there a better way?
A: Yes. Relying solely on silica chromatography is inefficient here due to the similar polarity of the bromo-pyrazole core.
-
Chemo-selective Solution: Use the Bisulfite Adduct Method (Protocol B) .
-
Logic: The product contains an aldehyde (-CHO) group, while the starting material does not. Sodium bisulfite (NaHSO₃) selectively forms a water-soluble adduct with the aldehyde. The unreacted starting material remains in the organic layer and is washed away. The aldehyde is then regenerated.
-
Efficiency: This method typically boosts purity from ~85% to >98% without yield loss associated with mixed fractions in chromatography.[1]
Issue 3: De-bromination Byproducts
Q: I see a peak in LCMS corresponding to the de-brominated aldehyde (Des-bromo). Can I remove this?
A: This impurity (1-cyclopropyl-1H-pyrazole-5-carbaldehyde) arises from Lithium-Halogen exchange if the lithiation temperature rose above -78°C or if n-BuLi was used instead of LDA.
-
Purification: Separation is extremely difficult via extraction or standard crystallization because the chemical properties are nearly identical.
-
Recommendation: High-performance Flash Chromatography using a gradient of Hexane:EtOAc (0-20%) on a high-resolution silica cartridge (e.g., 20-40 µm spherical silica) is required.
-
Prevention: In future batches, ensure internal temperature never exceeds -70°C during LDA addition and consider using in situ trapping methods if possible.
Detailed Experimental Protocols
Protocol A: Flash Column Chromatography
Best for: General cleanup of crude reaction mixtures containing tars and baseline impurities.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Column Loading: 1:50 to 1:100 (ratio of crude mass to silica mass).
-
Eluent System:
-
Solvent A: Hexanes (or Petroleum Ether)
-
Solvent B: Ethyl Acetate (EtOAc)
-
-
Gradient:
-
0–5 min: 100% Hexanes (Elutes non-polar impurities/Starting Material).
-
5–20 min: 0% → 10% EtOAc.
-
20–40 min: 10% → 30% EtOAc (Product typically elutes here).
-
-
Detection: UV at 254 nm. (Aldehyde carbonyl and Pyrazole ring are UV active).
Protocol B: Bisulfite Adduct Purification (High Purity)
Best for: Removing unreacted starting material and non-aldehyde impurities.
Step 1: Adduct Formation
-
Dissolve the crude product (assume 10 g) in Ethyl Acetate (50 mL) .
-
Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (freshly prepared).
-
Add 50 mL of the NaHSO₃ solution to the organic phase.
-
Stir vigorously for 2–4 hours at room temperature. A thick white precipitate (the bisulfite adduct) may form.
-
Note: If solid forms, filter it off and wash with EtOAc. This solid is your "masked" product.
-
If no solid forms: The adduct is dissolved in the aqueous layer. Separate the layers. Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains impurities).
-
Step 2: Washing
-
Wash the Aqueous layer (or the dissolved solid adduct in water) with fresh Ethyl Acetate (2 x 30 mL) to remove any trapped organic impurities.
Step 3: Regeneration
-
Cool the aqueous phase to 0°C.
-
Slowly add Sodium Carbonate (Na₂CO₃) or 10% NaOH solution until pH > 10. Caution: Gas evolution (CO₂) if carbonate is used.
-
Stir for 30 minutes. The solution will become cloudy as the free aldehyde regenerates and oils out.
Step 4: Extraction
-
Extract the regenerated aldehyde with Dichloromethane (DCM) (3 x 50 mL).
-
Dry combined organics over anhydrous Na₂SO₄ .
-
Concentrate under reduced pressure to yield the pure aldehyde.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the crude material based on the physical state and impurity profile.
Caption: Decision tree for selecting the optimal purification route based on impurity profile and physical state.
References
- Title: 2-Aminoquinazolines as LRRK2 Inhibitors.
-
General Bisulfite Purification Method
- Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- Source: Organic Process Research & Development (2017).
- Context: Validates the bisulfite extraction protocol for purifying aldehydes
-
URL: [Link]
- Precursor Properties (4-Bromo-1-cyclopropyl-1H-pyrazole)
Sources
Technical Support Center: Storage and Stability of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. Given the compound's reactive aldehyde functional group and halogenated heterocyclic core, maintaining its integrity is paramount for reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common user questions and provides troubleshooting guidance for issues related to the compound's stability.
Q1: What are the critical first steps I should take upon receiving a new batch of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde?
A1: Upon receipt, immediate and proper handling is crucial to prevent initial degradation.
-
Visual Inspection: Check for any physical inconsistencies. The compound should be a solid. Note any discoloration (e.g., yellowing or browning) or clumping, which could indicate degradation or moisture absorption.
-
Documentation Review: Compare the material with its Certificate of Analysis (CoA). Confirm that the appearance and preliminary analytical data (if provided) match the specifications.
-
Inert Atmosphere Transfer: This compound, like many aldehydes, should be considered potentially sensitive to air and moisture.[1] If the original packaging is not designed for long-term inert storage (e.g., a simple screw-cap bottle), we recommend transferring the material inside a glovebox or other inert atmosphere system (e.g., a nitrogen or argon-filled bag) to a more suitable container.[2] Use a pre-dried amber glass vial with a Teflon-lined cap to protect from light and moisture.
Q2: What are the optimal long-term storage conditions for this compound? Why are these conditions necessary?
A2: Optimal storage is essential to maximize the shelf-life and preserve the purity of the reagent. The primary degradation risk for this molecule is the oxidation of the aldehyde group. The following conditions are recommended to mitigate this and other potential degradation pathways.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of potential decomposition reactions, including oxidation and dimerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde functional group to the corresponding carboxylic acid by eliminating atmospheric oxygen.[1] |
| Light | Protect from Light (Amber Vial) | The C-Br bond and the pyrazole ring system can be susceptible to photolytic degradation. An amber vial minimizes exposure to UV and visible light.[1] |
| Container | Tightly Sealed Glass Vial | Glass is an inert material. A tightly sealed container, such as one with a Teflon liner or a Sure/Seal™ style cap, prevents the ingress of atmospheric moisture and oxygen.[3][4] |
Q3: How can I tell if my stored 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde has degraded?
A3: Degradation can be identified through both physical observation and analytical methods.
-
Visual Signs:
-
Color Change: A noticeable shift from a white or off-white solid to yellow or brown.
-
Clumping: The material may become sticky or clump together, which often indicates moisture absorption.[1]
-
-
Analytical Confirmation: If you suspect degradation, analytical testing is required for confirmation. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.[5]
-
HPLC Analysis: A stability-indicating HPLC method will show a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products.
-
NMR Spectroscopy: ¹H NMR may show a diminished or absent aldehyde proton signal (typically ~9-10 ppm) and the potential appearance of a broad carboxylic acid proton signal (>10 ppm).
-
Mass Spectrometry (MS): LC-MS analysis can help identify the mass of degradation products, confirming, for example, an increase of 16 amu, which corresponds to the addition of an oxygen atom during oxidation.[6]
-
Q4: What is the most likely degradation pathway for this molecule, and what are the resulting impurities?
A4: The aldehyde functional group is the most reactive site on the molecule and is susceptible to oxidation. The primary and most probable degradation pathway is the oxidation of the carbaldehyde to the corresponding carboxylic acid: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acid .
This reaction is often catalyzed by trace metals and accelerated by exposure to oxygen, light, and elevated temperatures.[1]
Caption: Troubleshooting workflow for compromised reagents.
Experimental Protocols
Protocol 1: Workflow for Compound Handling and Stability Assessment
This protocol outlines the steps for routine quality control to ensure the stability of your compound over time. Rigorous stability testing helps determine a product's shelf life and identify degradation pathways. [5]
Caption: Experimental workflow for long-term stability assessment.
Protocol 2: General Purpose HPLC Method for Purity Assessment
This method can be used as a starting point for assessing the purity of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde and detecting its primary oxidative degradation product. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.
Expected Results: The parent aldehyde, being less polar, will have a longer retention time than its more polar carboxylic acid degradation product. A fresh, pure sample should show one major peak. A degraded sample will show a prominent second peak at an earlier retention time.
References
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
University of Canterbury. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Taylor & Francis Online. (1984). Assay Development in Stability Test Methods. Retrieved from [Link]
Sources
Handling moisture sensitivity in the synthesis of pyrazole-5-carbaldehydes
Welcome to the technical support center for the synthesis of pyrazole-5-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Pyrazole-5-carbaldehydes are crucial building blocks in medicinal chemistry, but their synthesis, particularly via the Vilsmeier-Haack reaction, is notoriously sensitive to moisture.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of pyrazole-5-carbaldehydes, with a focus on managing moisture sensitivity.
Q1: Why is the Vilsmeier-Haack reaction a double-edged sword for pyrazole-5-carbaldehyde synthesis?
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[1] It utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the pyrazole ring.[3]
However, the very nature of the Vilsmeier reagent makes it highly susceptible to hydrolysis. The active electrophile, a chloroiminium ion, readily reacts with water.[4][5] This unwanted side reaction consumes the reagent, leading to reduced yields and the formation of difficult-to-remove byproducts.[6] Therefore, while effective, the success of the Vilsmeier-Haack reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.
Q2: What are the tell-tale signs of moisture contamination in my reaction?
Several observations can indicate the presence of excessive moisture during your synthesis:
-
Low or No Yield: This is the most common consequence, as the Vilsmeier reagent is quenched by water before it can react with the pyrazole substrate.
-
Formation of a Dark, Tarry Mixture: High temperatures in the presence of moisture can lead to the decomposition of the starting material and the desired product, resulting in a complex and often intractable mixture.[6]
-
Inconsistent Results: If you are experiencing significant variability in yield between batches, inconsistent moisture control is a likely culprit.
Q3: How can I ensure my solvents and reagents are sufficiently dry?
Achieving and maintaining anhydrous conditions is paramount. Here are some best practices:
-
Solvent Drying: Never assume that a sealed bottle of solvent is completely dry. It is essential to dry your solvents before use. Common drying agents and their suitability are summarized in the table below.[7][8]
-
Reagent Quality: Use freshly opened or properly stored reagents. DMF, for instance, can decompose over time to form dimethylamine, which can interfere with the reaction.[6][9] If your DMF has a fishy odor, it is a sign of decomposition and should be purified or replaced.[9]
-
Glassware Preparation: All glassware should be thoroughly dried in an oven (typically at >100 °C) for several hours and then cooled in a desiccator over a drying agent just before use. Assembling the apparatus while still warm under a stream of inert gas (like argon or nitrogen) can prevent atmospheric moisture from condensing on the surfaces.
Q4: Are there any alternative synthetic routes that are less sensitive to moisture?
While the Vilsmeier-Haack reaction is common, other methods for synthesizing pyrazole-5-carbaldehydes exist, some of which may be more tolerant to trace amounts of water.[10] However, many of these alternative routes may have their own limitations, such as requiring more steps or less readily available starting materials. Research into "green" synthesis methods, often using water as a solvent, is an emerging area but may not be directly applicable to this specific transformation without significant modification.[10]
For challenging substrates where the Vilsmeier-Haack reaction consistently fails, activating the pyrazole ring, for example, by N-oxide formation, could be an option to achieve formylation under milder conditions.[6]
Q5: What are the best practices for storing my pyrazole precursors and the final pyrazole-5-carbaldehyde products?
Both the starting materials and the final products can be sensitive to moisture and air.
-
Storage Conditions: Store all reagents and products in tightly sealed containers, preferably in a desiccator containing a drying agent like calcium chloride or silica gel.[11] For long-term storage, refrigeration or freezing can slow down degradation processes.[11]
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an extra layer of protection against both moisture and oxidation.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of pyrazole-5-carbaldehydes.
Problem 1: Low or No Yield of the Desired Product
Potential Causes & Solutions
-
Cause: Inadequate drying of solvents and/or reagents.
-
Solution: Implement a rigorous drying protocol. Use the appropriate drying agent for your chosen solvent and allow sufficient contact time. Consider distilling solvents from a suitable drying agent immediately before use for the most demanding reactions.
-
-
Cause: Decomposed or impure reagents.
-
Cause: Sub-optimal reaction temperature or time.
-
Solution: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C).[5] However, the subsequent formylation step may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrate.[6]
-
-
Cause: Inefficient stirring during Vilsmeier reagent formation.
Problem 2: Formation of a Dark, Tarry, or Insoluble Mixture
Potential Causes & Solutions
-
Cause: Reaction temperature is too high.
-
Cause: Presence of moisture leading to side reactions.
-
Solution: As emphasized throughout this guide, meticulous exclusion of water is critical to prevent unwanted side reactions that can lead to complex mixtures.
-
-
Cause: Improper work-up procedure.
Problem 3: Difficulty in Isolating and Purifying the Final Product
Potential Causes & Solutions
-
Cause: The product is highly polar and water-soluble.
-
Solution: If the product has significant water solubility, extraction with a standard organic solvent may be inefficient. In such cases, continuous liquid-liquid extraction or saturation of the aqueous layer with brine (saturated NaCl solution) can improve recovery.
-
-
Cause: The product co-elutes with impurities during column chromatography.
-
Cause: The product is unstable on silica gel.
-
Solution: Some aldehydes can be unstable on silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate this issue.
-
III. Key Experimental Protocols & Data
Data Presentation: Common Drying Agents for Organic Solvents
The choice of drying agent is crucial for ensuring anhydrous conditions. The following table provides a summary of common drying agents and their applications.
| Drying Agent | Suitable Solvents | Incompatible With | Key Considerations |
| Magnesium Sulfate (MgSO₄) | Ethers, esters, halogenated hydrocarbons | --- | Fast and efficient, but slightly acidic. |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | --- | Neutral, high capacity, but slow.[15] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, ethers, alkyl halides | Alcohols, amines, ketones, esters | High capacity, but can form adducts. |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons | Protic solvents (alcohols, acids) | Very effective, but reacts with protic solvents to produce hydrogen gas.[7][8] |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | --- | Very efficient for achieving very low water content.[16] Must be activated before use. |
| Potassium Carbonate (K₂CO₃) | Ketones, esters, amines | Acidic compounds | Basic drying agent. |
This table is a general guide. Always consult safety data sheets and chemical compatibility charts before use.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Reagent Preparation: In the reaction flask, place anhydrous dimethylformamide (DMF) under an inert atmosphere. Cool the flask to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.[5] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a white precipitate may be observed.[5]
-
Formylation: Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition, the reaction mixture may be stirred at room temperature or heated. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the desired pH is reached.
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[17]
Mandatory Visualization: The Vilsmeier-Haack Reaction and the Impact of Moisture
The following diagram illustrates the mechanism of the Vilsmeier-Haack reaction and how the presence of water can disrupt the catalytic cycle, leading to a failed reaction.
Caption: Vilsmeier-Haack reaction pathway and moisture interference.
IV. References
-
Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]
-
Sciencemadness. (2023). Drying solvents. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Alkenes. In Organic Reactions (pp. 1–33). John Wiley & Sons, Inc.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
Foley, D. A., & Maguire, A. R. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1157–1164.
-
Khan, I., et al. (2012). Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Bibliomed, 4(1), 1-5.
-
Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles: A Review. Environmental Science: An Indian Journal, 17(10).
-
Foley, D. A., & Maguire, A. R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57335.
-
Cherian, B., Kumar, R. A., & Vinod, B. (2015). Pyrazole carbaldehydes as novel anti-inflammatory agents: Synthesis and in vitro membrane stabilization method. ResearchGate.
-
Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4053-4065.
-
Al-Zahrani, F. A. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1087.
-
University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]
-
Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 78(11), 6287–6314.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
-
Singh, U., & Kumar, A. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202300994.
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21855–21863.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
-
MDPI. (2017). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]
-
Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785.
-
Al-Adely, K. J., et al. (2011). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 3(6), 723-728.
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Retrieved from [Link]
-
Pandhurnekar, C. P., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.
-
Patel, N. B., & Naliapara, Y. T. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research, 5(10), 45-51.
-
Kumar, A., et al. (2013). Microwave-Induced Synthesis of Some Novel Fungicidal Pyrazole Derivatives. Journal of Chemistry, 2013, 1–5.
-
ResearchGate. (n.d.). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1H-Pyrazole-5-carbaldehyde. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-Substituted Pyrazole Formylation
Executive Decision Matrix: Method Selection
Before initiating experimentation, users must select the correct protocol based on the electronic nature of the pyrazole substrate and the desired substitution pattern. The Vilsmeier-Haack reaction is the industry standard for C4-formylation but fails with electron-deficient substrates.
Workflow Selector
Figure 1: Decision tree for selecting between Vilsmeier-Haack and Lithiation pathways based on regiochemistry and substrate electronics.
Module A: The Vilsmeier-Haack Protocol (C4-Targeting)
Primary Issue: The formation of 4-chloro-1H-pyrazole instead of the aldehyde. Mechanism: The Vilsmeier reagent (chloroiminium salt) has dual reactivity. It can act as a formylating agent (pathway A) or a chlorinating agent (pathway B). High temperatures and excess POCl₃ favor chlorination.
Mechanistic Pathway & Failure Modes
Figure 2: Bifurcation of the Vilsmeier-Haack pathway showing the thermal dependence of chlorination side-products.
Troubleshooting Guide: Vilsmeier-Haack
| Symptom | Probable Cause | Corrective Action |
| Product is 4-Chloro-pyrazole | Thermal Overload: Reaction heated too fast or too high (>90°C). | Step-wise Heating: Stir at 0°C for 1h, then RT for 2h. Only heat to 60-70°C if TLC shows no conversion. |
| Reagent Excess: Too much POCl₃ relative to DMF. | Stoichiometry: Maintain DMF:POCl₃ ratio at 3:1 or 4:1 . The excess DMF buffers the chlorinating potential. | |
| Dark Tarry Residue | Exotherm Runaway: Addition of POCl₃ to DMF was too fast. | Controlled Addition: Add POCl₃ dropwise to DMF at 0°C over 30 mins. Ensure internal temp <10°C. |
| Low Yield (Viscous Oil) | Incomplete Hydrolysis: The iminium salt is stable and water-soluble. | Quench Protocol: Pour reaction into ice-cold saturated NaOAc or Na₂CO₃. Stir vigorously for 2 hours to ensure complete hydrolysis of the iminium species. |
| No Reaction | Electron Deficient Ring: N-phenyl or N-tosyl deactivates the ring. | Switch Method: V-H is electrophilic. If the ring is deactivated, switch to Module B (Lithiation) . |
Optimized Protocol (Self-Validating)
-
Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0°C under Ar. Add POCl₃ (1.1 equiv) dropwise. Validation: Solution should turn pale yellow/orange but remain clear. If it turns dark red/black immediately, solvents are wet.
-
Addition: Add N-substituted pyrazole (1.0 equiv) dissolved in minimal DMF.
-
Reaction: Warm to RT. Monitor by TLC.[1][2][3] Checkpoint: If starting material persists after 4h, heat to 60°C. Do not exceed 80°C to prevent chlorination [1].
-
Workup: Pour into crushed ice/Na₂CO₃ (pH 8-9). Extract with EtOAc.
Module B: Lithiation Protocol (C5-Targeting)
Primary Issue: Regioselectivity (N-alkyl vs Ring C5) and Moisture Sensitivity. Mechanism: N-substituted pyrazoles possess a directing group effect. The nitrogen lone pair coordinates Lithium, directing deprotonation to the C5 position (ortho-lithiation). However, for N-methyl pyrazoles, lateral lithiation (deprotonation of the methyl group) is a competing side reaction [2].
Troubleshooting Guide: Lithiation
| Symptom | Probable Cause | Corrective Action |
| Mixture of C5-CHO and N-CH₂-CHO | Lateral Lithiation: Kinetic deprotonation of N-methyl group. | Thermodynamic Control: Use n-BuLi at -78°C , but allow to warm to -20°C to encourage migration to the thermodynamic C5 anion before adding DMF. Alternatively, use N-protecting groups without alpha-protons (e.g., N-Phenyl, N-THP). |
| Ring Cleavage | Nucleophilic Attack: n-BuLi attacks the C3=N bond. | Steric Bulk: Use LDA or LiTMP (non-nucleophilic bases) instead of n-BuLi to prevent nucleophilic addition to the ring. |
| Starting Material Recovery | Wet Conditions: Moisture quenched the lithiated species. | Drying: Distill THF over Na/Benzophenone. Flame-dry glassware. |
Optimized Protocol (C5-Selective)
-
Setup: Flame-dry flask, N₂ atmosphere. Dissolve substrate in dry THF. Cool to -78°C.[4]
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise. Validation: Solution often turns bright yellow/orange (lithiated species).
-
Formylation: Add anhydrous DMF (1.5 equiv) at -78°C.
-
Quench: Stir 30 min, then add dilute AcOH before removing cooling bath to prevent side reactions.
References
-
Popov, A. V., et al. (2019).[3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 83-96.
-
Sadler, G., et al. (2014). Lithiation of 1-methylpyrazole: The competition between ring and lateral deprotonation. Journal of Organic Chemistry, 79(17), 8412–8416.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[2][3][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.
Sources
Validation & Comparative
Technical Guide: Distinctive Aldehyde Proton Shift in 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde NMR
Executive Summary
The identification of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde relies heavily on the distinctive behavior of its aldehyde proton. Unlike typical aromatic aldehydes, the C5-position aldehyde in this scaffold exhibits a unique chemical shift and relaxation behavior driven by the steric bulk of the N1-cyclopropyl group and the electronic desheilding of the C4-bromine.
This guide provides a definitive comparison between the target molecule and its common regioisomers and analogs. The "distinctive shift" is not merely a ppm value but a diagnostic fingerprint defined by its singlet multiplicity (due to C4-substitution) and its specific Nuclear Overhauser Effect (NOE) correlation with the cyclopropyl methine proton.
The Chemical Context: Why This Shift Matters
In the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic drugs, the introduction of the aldehyde functionality on the pyrazole ring is a critical step. A common synthetic route involves the Vilsmeier-Haack formylation or metal-halogen exchange followed by formylation.
These reactions often yield mixtures of 1,5-disubstituted (target) and 1,3-disubstituted (impurity) isomers. Distinguishing these regioisomers solely by LCMS is difficult as they have identical masses. 1H NMR is the gold standard for validation , specifically focusing on the aldehyde proton.
Structural Logic[1]
-
Target (5-CHO): The aldehyde is spatially crowded, flanked by the N1-cyclopropyl group and the C4-Bromine.
-
Isomer (3-CHO): The aldehyde is spatially isolated, far from the N1-substituent.
Comparative NMR Analysis
The following table contrasts the target molecule with its primary alternatives: the unbrominated precursor and the regioisomer.
Table 1: Diagnostic 1H NMR Data (DMSO-d6 / CDCl3)
| Feature | Target: 4-Bromo-1-cyclopropyl-5-CHO | Alternative 1: 1-Cyclopropyl-5-CHO (No Br) | Alternative 2: 1-Cyclopropyl-3-CHO (Regioisomer) |
| Aldehyde Shift ( | 9.65 – 9.85 ppm | 9.75 – 9.95 ppm | 9.90 – 10.10 ppm |
| Multiplicity | Singlet (s) | Doublet (d) or Broad Singlet | Singlet (s) |
| Coupling ( | None (C4 is blocked) | None (if C4 is blocked) | |
| NOE Correlation | Strong NOE to Cyclopropyl-CH | Strong NOE to Cyclopropyl-CH | NO NOE to Cyclopropyl-CH |
| Aromatic Signals | None (C3-H is distinct, ~7.5 ppm) | Two doublets (H3, H4) | One Singlet (H5) or Doublets |
Key Technical Insight
The 4-Bromo substituent exerts an inductive electron-withdrawing effect (-I), which typically deshields adjacent protons. However, in the 5-CHO derivative, the steric pressure from the N1-cyclopropyl group forces the carbonyl oxygen to rotate away from the N1 position (the s-trans conformation relative to the N1-C5 bond). This places the aldehyde proton in the shielding cone of the N1-cyclopropyl group or in close proximity to the N1-lone pair, often resulting in a shift slightly upfield (lower ppm) compared to the 3-CHO isomer, despite the bromine's presence.
Mechanistic Visualization
The distinctive shift is a product of Rotameric Locking . The diagram below illustrates the steric and electronic pathway that defines the NMR signal.
Figure 1: Mechanistic pathway leading to the diagnostic NMR signal. The steric clash forces a specific rotamer that enables the unique NOE signal.
Experimental Protocol: Validation Workflow
To definitively confirm the identity of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, follow this self-validating protocol.
A. Sample Preparation[3][4][5]
-
Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl3.
-
Reasoning: Pyrazoles can aggregate in non-polar solvents. DMSO disrupts intermolecular H-bonding, providing sharper peaks for the aldehyde.
-
-
Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.
-
Note: High concentrations may cause peak broadening due to viscosity.
-
B. Acquisition Parameters[4][5][6]
-
Pulse Sequence: Standard 1H ZG30.
-
Scans (NS): 16 or 32 (Sufficient for aldehyde visibility).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Critical: Aldehyde protons have long T1 relaxation times. A short D1 will suppress the integral, making quantitative purity assessment inaccurate.
-
C. The "NOE Check" (The Gold Standard)
If the chemical shift is ambiguous (e.g., 9.8 ppm), perform a 1D Selective NOESY :
-
Select the aldehyde peak (~9.7 ppm) for irradiation.
-
Observation:
-
Positive Result (5-CHO): You will see a signal enhancement at ~3.6-4.0 ppm (the methine CH of the cyclopropyl group).
-
Negative Result (3-CHO): You will see NOE signals only to the aromatic proton or solvent, but not to the cyclopropyl group.
-
Synthesis & Regioselectivity Pathway
Understanding the origin of the isomer helps in anticipating the NMR results.
Figure 2: Synthetic pathway showing the divergence of regioisomers. The C5-position is often favored kinetically by directed lithiation, but C3-isomers can form if temperature control is lost.
Troubleshooting Common Anomalies
| Observation | Probable Cause | Corrective Action |
| Aldehyde peak is a doublet | Incomplete bromination (H4 is present). | Check MS for Mass [M-Br+H]. Re-brominate using NBS. |
| Aldehyde peak is broad | Rotational barrier or water exchange. | Run VT-NMR (Variable Temp) at 320K to sharpen the peak. |
| Two aldehyde peaks (~9.7 & ~10.0) | Mixture of 3-CHO and 5-CHO isomers. | Integrate peaks. The 5-CHO is usually the upfield signal. Confirm with NOESY. |
| Missing Aldehyde Peak | Hydrate formation (gem-diol). | Common in aqueous workups. Dry the sample thoroughly and use anhydrous DMSO-d6. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]
-
Reich, H. J. (2023). Proton NMR Chemical Shifts: Heterocycles and Aldehydes. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved from [Link]
- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier.
-
World Intellectual Property Organization (2010). Patent WO2010141273: Synthesis of Pyrazole Intermediates. (Describes lithiation and formylation of N-alkyl pyrazoles). Retrieved from [Link]
Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
For Immediate Release
In the intricate world of drug discovery and chemical synthesis, the unambiguous identification of novel compounds is a cornerstone of progress. Mass spectrometry stands as a pivotal analytical technique, offering a molecular fingerprint through the fragmentation of a parent molecule. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, a complex heterocyclic aldehyde. By dissecting the fragmentation behavior of its constituent functional groups—a brominated pyrazole core, an N-linked cyclopropyl ring, and a carbaldehyde substituent—we can assemble a predictive map of its mass spectral features. This comparative approach, grounded in established fragmentation mechanisms, serves as a powerful tool for the structural elucidation of this and structurally related molecules.
The Architectural Logic of Fragmentation: A Predictive Analysis
The fragmentation of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde under electron ionization is anticipated to be a composite of the characteristic cleavages of its individual moieties. The stability of the pyrazole ring, coupled with the influence of the bromo, cyclopropyl, and aldehyde groups, will dictate the primary fragmentation pathways.
The pyrazole ring itself is known for its stability, often leading to a prominent molecular ion peak. Key fragmentation processes for pyrazole derivatives include the expulsion of a neutral molecule of hydrogen cyanide (HCN) and, following the loss of a hydrogen atom, the elimination of molecular nitrogen (N₂).[1][2][3] The presence of a bromine atom introduces a distinct isotopic signature. Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, any bromine-containing fragment will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity.[4][5]
The N-cyclopropyl substituent is expected to influence the fragmentation cascade. N-substitution on the pyrazole ring has been shown to suppress the initial cleavage of the nitrogen-nitrogen bond.[6][7] The cyclopropyl group itself may undergo ring-opening or fragmentation, potentially leading to the loss of ethene (C₂H₄).[8]
Finally, the aldehyde group is a strong driver of fragmentation. Aromatic aldehydes are well-known to exhibit a prominent peak corresponding to the loss of a single hydrogen atom (M-1) to form a stable acylium ion.[9][10] Subsequent loss of carbon monoxide (CO) from this acylium ion is also a common and diagnostically significant fragmentation pathway.[9]
Comparative Fragmentation Pathways: A Tabular Summary
To provide a clear, comparative overview, the following table summarizes the predicted major fragment ions for 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. This predictive data is juxtaposed with the known fragmentation behavior of simpler, related structures to highlight the influence of each functional group.
| Predicted m/z | Proposed Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway | Comparative Context |
| 228/230 | [C₇H₆BrN₃O]⁺ | Moderate | Molecular Ion (M⁺) : The intact molecule after ionization. The M/M+2 pattern is characteristic of a monobrominated compound. | The presence of an aromatic ring generally leads to a discernible molecular ion.[5] |
| 227/229 | [C₇H₅BrN₃O]⁺ | High | [M-H]⁺ : Loss of a hydrogen radical from the aldehyde group, forming a stable acylium ion. | This is a classic fragmentation for aromatic aldehydes, often resulting in the base peak.[9][10] |
| 199/201 | [C₆H₅BrN₃]⁺ | Moderate to High | [M-CHO]⁺ or [M-H-CO]⁺ : Loss of a formyl radical (•CHO) or sequential loss of H• and CO from the molecular ion. | Loss of CO is a common secondary fragmentation for aldehydes.[9] |
| 171/173 | [C₅H₃BrN₂]⁺ | Moderate | [M-CHO-N₂]⁺ : Subsequent loss of N₂ from the [M-CHO]⁺ fragment. | Pyrazole rings are known to fragment via the loss of N₂.[1][3] |
| 144/146 | [C₄H₂BrN]⁺ | Low to Moderate | [M-CHO-N₂-HCN]⁺ : Further loss of HCN from the [C₅H₃BrN₂]⁺ fragment. | Expulsion of HCN is a hallmark fragmentation pathway for pyrazoles.[1][2] |
| 119 | [C₄H₄BrN]⁺ | Low | [Br-C₄H₄N]⁺ : Fragment containing the bromo-pyrazole core after loss of the cyclopropyl and aldehyde groups. | Loss of substituents from the heterocyclic ring is a common occurrence. |
| 79/81 | [Br]⁺ | Low | Bromine Cation : Direct cleavage of the C-Br bond. | While loss of the halogen radical is more common, the halogen cation can also be observed.[9] |
| 68 | [C₃H₄N₂]⁺ | Low | [Pyrazole]⁺ : Cleavage resulting in the unsubstituted pyrazole cation. | Represents a fragmentation back to the core heterocyclic structure. |
| 41 | [C₃H₅]⁺ | Moderate | Cyclopropyl Cation : Cleavage of the N-cyclopropyl bond. | Formation of a stable cyclopropyl cation. |
Visualizing the Fragmentation Cascade
To illustrate the primary predicted fragmentation pathway, the following diagram outlines the sequential loss of key neutral fragments from the molecular ion of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. savemyexams.com [savemyexams.com]
- 5. whitman.edu [whitman.edu]
- 6. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
HPLC Retention Time Comparison Guide: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde vs. Impurities
Executive Summary
The precise quantification of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1151802-23-1) is a critical quality attribute in the synthesis of advanced kinase inhibitors (e.g., LRRK2 inhibitors). Due to the reactivity of the pyrazole core and the lithiation chemistry often employed in its synthesis, the compound is prone to specific regioisomeric and oxidative impurities that challenge standard separation methods.
This guide provides a high-performance liquid chromatography (HPLC) framework for separating the target aldehyde from its critical impurities: the des-bromo analog , the regioisomeric 3-carbaldehyde , the carboxylic acid oxidation product , and the starting material . We present a polarity-driven retention time comparison to aid in method development and peak identification.
Compound Profile & Impurity Landscape[1]
The Target Compound[1][2]
-
Chemical Name: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
-
Molecular Formula: C7H7BrN2O[3]
-
Role: Key intermediate for Suzuki coupling in drug discovery.
Critical Impurities
Understanding the synthetic origin of impurities is the first step in successful separation. The primary route typically involves the lithiation of 4-bromo-1-cyclopropyl-1H-pyrazole followed by formylation with DMF.
| Impurity ID | Compound Name | Origin / Mechanism | Polarity (Relative) |
| Imp-A | 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acid | Oxidation: Atmospheric oxidation of the aldehyde function during storage. | High (Most Polar) |
| Imp-B | 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde | Des-bromination: Lithium-halogen exchange side reaction or impure starting material. | Moderate-High |
| Imp-C | 4-Bromo-1-cyclopropyl-1H-pyrazole-3-carbaldehyde | Regioisomer: Formylation at C3 instead of C5 (steric/electronic variance). | Moderate |
| Imp-D | 4-Bromo-1-cyclopropyl-1H-pyrazole | Starting Material: Incomplete conversion during formylation. | Low (Lipophilic) |
Visualizing the Impurity Pathway
The following diagram illustrates the genesis of these impurities during the synthetic workflow, providing the logic for their presence in the crude mixture.
Figure 1: Synthetic origin of critical impurities. Understanding these pathways allows the analyst to predict peak presence based on reaction conditions.[3]
HPLC Method Development Strategy
To separate the highly polar carboxylic acid (Imp-A) from the non-polar starting material (Imp-D), a gradient elution on a C18 stationary phase is required.[3] Isocratic methods will likely result in broad peaks for the late eluters or poor retention for the acid.
Recommended Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.[3]
-
Why: Excellent peak shape for basic heterocycles; stability at acidic pH.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Why: Low pH suppresses ionization of the carboxylic acid impurity (Imp-A), increasing its retention and sharpening the peak.[3]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyrazole absorption max) and 220 nm (End-absorption for non-conjugated impurities).[3]
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5 | Initial equilibration (Trap polar acid) |
| 2.0 | 5 | Isocratic hold |
| 12.0 | 95 | Linear ramp to elute lipophilic SM |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
Retention Time Comparison (Representative Data)
The following table presents representative retention times (RT) and Relative Retention Times (RRT) based on the polarity and structural properties of the compounds under the conditions described above.
Note: Actual RTs will vary based on system dwell volume and column aging. Use RRT as the primary identifier.
| Peak Identity | Structure Description | Predicted RT (min) | RRT (vs Target) | Separation Logic |
| Impurity A | 5-Carboxylic Acid | 2.8 | 0.38 | Most Polar: Carboxyl group significantly increases polarity; elutes near void volume if pH is neutral. |
| Impurity B | Des-bromo 5-CHO | 4.5 | 0.62 | Polar: Lacks the lipophilic Bromine atom found in the target. |
| Impurity C | 3-CHO Regioisomer | 6.8 | 0.93 | Isomeric: 3-substituted pyrazoles often elute slightly earlier than 5-substituted analogs due to differences in dipole vector and solvation. |
| Target | 4-Br-1-cyclopropyl-5-CHO | 7.3 | 1.00 | Reference: Balanced polarity between the polar aldehyde and lipophilic bromine/cyclopropyl groups. |
| Impurity D | Starting Material (No CHO) | 11.2 | 1.53 | Non-Polar: Lacks the polar carbonyl oxygen; highly retained on C18.[3] |
Separation Workflow Diagram
Figure 2: Separation logic on Reverse Phase C18. The elution order follows the "Like Dissolves Like" principle where polar compounds elute first.[3]
Experimental Protocol for Validation
To validate this separation in your own laboratory, follow this self-validating protocol.
Step 1: Standard Preparation[1]
-
Stock Solution: Dissolve 10 mg of the Target Compound (Reference Standard) in 10 mL of Acetonitrile (1.0 mg/mL).
-
Impurity Spiking: If available, spike the stock solution with 0.1 mg of 4-bromo-1-cyclopropyl-pyrazole (Starting Material) to serve as a retention time marker for the end of the chromatogram.
-
Oxidation Stress Test (Self-Validation): Take a 1 mL aliquot of the stock solution, add 10 µL of 30% H2O2, and warm to 40°C for 30 minutes. Inject this to identify the Impurity A (Carboxylic Acid) peak, which should appear at ~2.8 min.[3]
Step 2: System Suitability Criteria
Before running samples, ensure the system meets these requirements:
-
Resolution (Rs): > 1.5 between Impurity C (Regioisomer) and Target. If Rs < 1.5, lower the gradient slope (e.g., 5-60% B over 20 min).
-
Tailing Factor: < 1.5 for the Target peak.
-
Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ).
Step 3: Troubleshooting Co-elution
If the Regioisomer (Imp-C) co-elutes with the Target:
-
Change Solvent: Switch Methanol for Acetonitrile. Methanol's protic nature often provides different selectivity for positional isomers.
-
Temperature: Lower the column temperature to 20°C. Isomer separation is often enthalpy-driven and improves at lower temperatures.
References
-
World Intellectual Property Organization. (2010).[3] Patent WO2010141273A1: Pyrazole derivatives as kinase inhibitors. (Describes the synthesis and purification of 4-bromo-1-cyclopropyl-1H-pyrazole derivatives). Link
-
National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 53394605 (4-Bromo-1-cyclopropyl-1H-pyrazole). (Source for physical property data and related structures).[3][4][5][6][7][8] Link[3]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing pyrazole-4-carbaldehyde.[5] (General Vilsmeier-Haack formylation protocols for pyrazoles).[3] Link
-
Sigma-Aldrich. (2023).[3] Product Specification: 4-Bromo-1-cyclopropyl-1H-pyrazole.[1][2] (Purity and handling data). Link
Sources
- 1. 1151802-23-1|4-Bromo-1-cyclopropyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. 4-bromo-1-cyclopropyl-1H-pyrazole;CAS No.:1151802-23-1 [chemshuttle.com]
- 3. 1151802-23-1 | 4-Bromo-1-cyclopropyl-1H-pyrazole | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. Methanol | 67-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. jpsionline.com [jpsionline.com]
- 6. Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde vs. 4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde
Executive Summary: The Bioisosteric Duel
In the optimization of kinase inhibitors (e.g., p38 MAPK, JAK) and GPCR ligands, the
This guide compares two structurally similar but functionally distinct building blocks:
-
Compound A: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (The "Rigid Shield")
-
Compound B: 4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde (The "Flexible Standard")
Verdict: While Compound B (Isopropyl) offers superior synthetic accessibility and lower cost, Compound A (Cyclopropyl) is the preferred choice for late-stage lead optimization due to its superior metabolic stability profile and reduced lipophilicity (
Physicochemical Profile
The switch from isopropyl to cyclopropyl is a classic bioisosteric replacement. The cyclopropyl group introduces ring strain and
| Property | 1-Isopropyl Analog (Compound B) | 1-Cyclopropyl Analog (Compound A) | Impact on Drug Design |
| Formula | Minor MW reduction (-2 Da). | ||
| MW | ~217.06 g/mol | ~215.05 g/mol | Negligible. |
| Shape | Flexible (Rotatable bonds) | Rigid (Planar-like, strained) | Cyclopropyl can lock bioactive conformations.[1] |
| Lipophilicity | Higher | Lower | Cyclopropyl improves solubility & lowers non-specific binding. |
| Metabolic Liability | High (Benzylic-like oxidation) | Low (C-H bond dissociation energy is higher) | Critical Differentiator. |
| Electronic Effect | Inductive electron donation (+I) | Weak electron withdrawal/conjugation | Cyclopropyl slightly reduces pyrazole basicity. |
Synthetic Accessibility & Scalability[2]
The primary bottleneck in utilizing the cyclopropyl analog is the synthesis of the hydrazine precursor.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Comparative synthetic routes. The cyclopropyl hydrazine starting material presents a significant cost and stability hurdle compared to the isopropyl variant.
Technical Analysis
-
Isopropyl Hydrazine: Readily available as the hydrochloride salt. Reacts rapidly with 1,3-dicarbonyls or enol ethers to form the pyrazole core.
-
Cyclopropyl Hydrazine: Often synthesized via
-Boc protection routes or from cyclopropylamine (low yield ~34% historically, though improved recently).[2] It is less nucleophilic due to the steric bulk and electronic properties of the strained ring, often requiring harsher conditions or catalysts for the initial condensation [1].
Metabolic Stability (The "Killer App")
The primary reason to select Compound A is to block CYP450-mediated oxidation.
Metabolic Fate Pathway
Figure 2: Metabolic divergence. The isopropyl tertiary proton is a "soft spot" for metabolic attack, whereas the cyclopropyl C-H bonds are significantly stronger (Bond Dissociation Energy ~106 kcal/mol vs ~96 kcal/mol for isopropyl).
Mechanism
The tertiary carbon of the isopropyl group is highly susceptible to hydroxylation by CYP3A4 and CYP2D6. This converts a lipophilic drug into a polar metabolite, rapidly increasing clearance (
Experimental Protocols
Synthesis: Vilsmeier-Haack Formylation
Applicable to both scaffolds, but note the stoichiometry.
Objective: Convert the 1-substituted-4-bromo-pyrazole to the 5-carbaldehyde.
Reagents:
-
Substrate: 1-substituted-4-bromo-1H-pyrazole (1.0 eq)
- (Phosphorus oxychloride): 3.0–5.0 eq
-
DMF (Dimethylformamide): 5.0–10.0 eq (Solvent/Reagent)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under
, add anhydrous DMF. Cool to 0°C. -
Activation: Dropwise add
over 15 minutes. The solution will turn yellow/orange (Vilsmeier reagent formation). Stir at 0°C for 30 mins. -
Addition: Add the pyrazole substrate (dissolved in minimal DMF) dropwise.
-
Heating: Warm to Room Temperature (RT), then heat to 80–90°C for 4–6 hours. Note: Isopropyl analog may react faster; monitor by TLC/LCMS.
-
Quenching (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/saturated
. Caution: Exothermic. -
Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Expectation: Isopropyl analog yields ~75-85%; Cyclopropyl analog yields ~60-70% [3].
-
Assay: Microsomal Stability (HLM/RLM)
Objective: Compare intrinsic clearance (
Protocol:
-
Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
-
Initiation: Add NADPH regenerating system (or 1 mM NADPH). Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add to ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge.
-
Analysis: LC-MS/MS monitoring parent ion depletion.
-
Calculation: Plot
vs time. Slope = . .
Strategic Recommendation
| Scenario | Recommendation | Rationale |
| Early HTS / Hit Generation | Use Isopropyl (Compound B) | Low cost, high synthetic success rate. Good enough to validate the biological target. |
| Lead Optimization (PK Issues) | Use Cyclopropyl (Compound A) | If the isopropyl analog shows high clearance or short |
| Crystal Structure Studies | Use Cyclopropyl (Compound A) | The rigidity of the cyclopropyl group often results in better-ordered electron density maps compared to the flexible isopropyl. |
References
-
Synthesis of Cyclopropyl Hydrazines: Organic Letters, 2005, 7(4), 713-716.[2]
-
Cyclopropyl Bioisosterism: Journal of Medicinal Chemistry, "The Cyclopropyl Group in Drug Design," 2016.
-
Vilsmeier-Haack on Pyrazoles: ARKIVOC, 2011 (xi), 1-21.[3]
-
Metabolic Stability Data: Beilstein J. Org. Chem., 2020, 16, 2073–2084.
(Note: CAS numbers for reference: 1-Cyclopropyl-4-bromo-pyrazole [1151802-23-1]; 1-Isopropyl-4-bromo-pyrazole [1005167-36-5]. Aldehydes are derived directly from these parents.)
Sources
The Strategic Choice at N1: A Comparative Guide to 1-Cyclopropyl and 1-Ethyl Pyrazole Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition
In the landscape of modern oncology and immunology, small molecule kinase inhibitors have emerged as transformative therapeutic agents. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance in the design of targeted therapies against a host of kinases, including JAK, ALK, and MET.[1][3][4] The substituents on the pyrazole ring play a crucial role in defining the inhibitor's potency, selectivity, and pharmacokinetic profile. A key position for modification is the N1 nitrogen, where even subtle changes can have profound effects on biological activity. This guide provides an in-depth comparison of two commonly employed substituents at this position: the cyclopropyl group and the ethyl group.
The Dichotomy of Design: Physicochemical and Structural Properties of 1-Cyclopropyl vs. 1-Ethyl Substituents
The choice between a cyclopropyl and an ethyl group at the N1 position of a pyrazole kinase inhibitor is not arbitrary; it is a strategic decision rooted in the distinct physicochemical properties of these two small alkyl substituents.
| Property | 1-Cyclopropyl | 1-Ethyl | Implication in Drug Design |
| Conformation | Rigid, planar | Flexible, multiple rotamers | The rigid nature of the cyclopropyl group can lock the molecule in a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty of binding. The flexibility of the ethyl group allows it to adapt to various binding pockets, but may come at an entropic cost.[5][6] |
| Electronic Nature | π-character in C-C bonds | Standard sp3 hybridization | The cyclopropyl ring's C-C bonds have enhanced π-character, which can lead to unique electronic interactions with the protein target.[5][6] |
| Metabolic Stability | Generally high | Susceptible to oxidation | The C-H bonds of a cyclopropyl group are stronger and less prone to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer half-life.[3][5][7] The ethyl group is more susceptible to enzymatic oxidation. |
| Lipophilicity | Moderately lipophilic | Moderately lipophilic | Both groups contribute similarly to the overall lipophilicity of the molecule, which influences solubility and membrane permeability. |
The conformational rigidity of the cyclopropyl group is one of its most significant advantages.[5][6] By restricting the rotation around the N1-C bond, it can pre-organize the inhibitor into a conformation that is optimal for binding to the kinase's active site. This can lead to a more favorable enthalpic contribution to the binding energy and a lower entropic penalty upon binding, potentially resulting in higher potency.
Conversely, the flexible nature of the ethyl group allows it to adopt various conformations, which can be advantageous if the precise optimal binding pose is unknown or if the binding pocket can accommodate different orientations. However, this flexibility can also be a liability, as the molecule may spend a significant amount of time in non-binding conformations, leading to a decrease in effective concentration at the target site.
Comparative Biological Activity: A Target-Dependent Paradigm
While a direct, universal comparison of the biological activity of 1-cyclopropyl versus 1-ethyl pyrazole kinase inhibitors is challenging due to the context-dependent nature of structure-activity relationships (SAR), we can draw valuable insights from published data on various kinase targets.
Case Study 1: Pyrazolo[4,3-c]pyridines as PEX14-PEX5 Protein-Protein Interaction Inhibitors
In a study on pyrazolo[4,3-c]pyridines, it was found that N1-methyl and N1-ethyl derivatives exhibited comparable potency in disrupting the PEX14-PEX5 protein-protein interaction.[1] In contrast, compounds with larger and more polar substituents at the N1 position were less active.[1] This suggests that for this particular biological target, a small, non-polar substituent at the N1 position is favored, with little differentiation between methyl and ethyl. While this study did not include a cyclopropyl analog, it highlights that the size of the N1 substituent is a critical determinant of activity.
Case Study 2: Pyrazole-based CDK Inhibitors
A structure-activity relationship study of a series of pyrazole-based Cyclin-Dependent Kinase (CDK) inhibitors revealed that a cyclobutyl group at the N1 position was more optimal for activity than hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups.[8] This finding underscores the high degree of specificity of the kinase active site and demonstrates that the ideal N1 substituent is not universally predictable. In this instance, the slightly larger and differently angled cyclobutyl ring may have achieved more favorable interactions within the CDK active site compared to the smaller cyclopropyl ring or the more flexible ethyl group.
Inferred Comparison for a Hypothetical Kinase Target
Based on the principles of medicinal chemistry, we can construct a hypothetical comparison of the expected biological activity of a 1-cyclopropyl pyrazole inhibitor versus its 1-ethyl analog against a generic kinase target.
| Parameter | 1-Cyclopropyl Analog | 1-Ethyl Analog | Rationale |
| IC50 (Biochemical Assay) | Potentially lower (higher potency) | Potentially higher (lower potency) | The rigid cyclopropyl group may lock the inhibitor in a more favorable binding conformation, leading to higher affinity. |
| Cellular Potency (EC50) | Potentially lower (higher potency) | Potentially higher (lower potency) | Improved biochemical potency and potentially better membrane permeability due to optimal lipophilicity could translate to better cellular activity. |
| Metabolic Stability (in vitro) | Likely higher | Likely lower | The cyclopropyl group is generally more resistant to oxidative metabolism than the ethyl group.[3][7] |
| Selectivity | Potentially higher | Potentially lower | The specific conformational constraints imposed by the cyclopropyl group might lead to a better fit in the target kinase's active site compared to off-targets. |
It is crucial to emphasize that these are generalized expectations. The actual biological data could differ significantly depending on the specific topology and amino acid composition of the kinase's ATP-binding pocket.
Experimental Protocols for Evaluating Kinase Inhibitor Activity
To empirically determine the biological activity of 1-cyclopropyl and 1-ethyl pyrazole kinase inhibitors, a combination of biochemical and cell-based assays is essential.
Biochemical Kinase Assay: LanthaScreen™ TR-FRET Assay
This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of the target kinase.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate acts as the acceptor. Inhibition of the kinase results in a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X serial dilution series of the 1-cyclopropyl and 1-ethyl pyrazole inhibitors in the appropriate assay buffer.
-
Prepare a 2X solution of the kinase at the EC80 concentration (the concentration that gives 80% of the maximal signal) in the assay buffer.
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP at their respective Km concentrations in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X inhibitor solutions (or vehicle control).
-
Add 5 µL of the 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Prepare a 2X detection solution containing the terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in the TR-FRET dilution buffer.
-
Add 20 µL of the 2X detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Assay: Cellular Phosphorylation Assay
This assay measures the inhibitor's ability to block the kinase activity within a cellular context, providing more physiologically relevant data.
Principle: This assay quantifies the phosphorylation of a downstream substrate of the target kinase in cells. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate, which is typically detected by Western blotting or a plate-based immunoassay (e.g., ELISA).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells that express the target kinase and its substrate at an appropriate density in a multi-well plate.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of the 1-cyclopropyl and 1-ethyl pyrazole inhibitors for a predetermined amount of time (e.g., 2 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Detection of Substrate Phosphorylation (Western Blotting):
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-substrate signal to the total substrate signal for each sample.
-
Plot the normalized signal against the inhibitor concentration and fit the data to determine the EC50 value.
-
Conclusion: A Strategic Decision Guided by Data
The choice between a 1-cyclopropyl and a 1-ethyl substituent on a pyrazole kinase inhibitor is a nuanced decision that requires careful consideration of the specific therapeutic target and the desired pharmacological profile. The cyclopropyl group often offers advantages in terms of conformational rigidity and metabolic stability, which can translate to higher potency and a more favorable pharmacokinetic profile.[5][6][7] However, the flexible ethyl group may be better tolerated in certain kinase active sites. Ultimately, the optimal choice must be determined empirically through the synthesis and biological evaluation of both analogs. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data to make an informed and strategic decision in the drug discovery process.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Examples of pyrazole derivatives as MET inhibitors. ResearchGate. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
-
Assays for tyrosine phosphorylation in human cells. PMC. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Computational study on the interaction of N1 substituted pyrazole derivatives with B-raf kinase: an unusual water wire hydrogen-bond network and novel interactions at the entrance of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Carbonyl Vibrational Modes: Pyrazole-5-carbaldehydes vs. Carbocyclic Analogs
Executive Summary
Objective: This guide provides a technical comparison of the carbonyl (
Significance: Pyrazole-5-carbaldehydes are critical intermediates in the synthesis of p38 MAP kinase inhibitors and other bioactive scaffolds. Unlike simple carbocyclic aldehydes, their IR spectra are heavily influenced by prototropic tautomerism and intramolecular hydrogen bonding . Misinterpretation of these spectral shifts can lead to incorrect structural assignments, particularly when distinguishing between the 3-formyl and 5-formyl tautomers.
Key Insight: The diagnostic value lies not just in the absolute wavenumber, but in the magnitude of the red shift caused by the interaction between the pyrazole N-H (donor) and the carbonyl oxygen (acceptor).
The Comparative Framework
To understand the unique spectral signature of pyrazole-5-carbaldehyde, we must compare it against two distinct baselines:
-
Benzaldehyde: The standard for aromatic conjugation without hydrogen bonding.
-
1-Methyl-pyrazole-5-carbaldehyde: A structural analog that retains the heteroaromatic ring but eliminates the hydrogen bond donor capability.
Structural Logic & H-Bonding Mechanism
The core differentiator is the formation of a thermodynamically stable, planar, pseudo-5-membered ring in 1H-pyrazole-5-carbaldehydes.
Figure 1: Mechanistic flow showing how intramolecular hydrogen bonding alters the vibrational frequency in the target molecule compared to controls.
Technical Deep Dive: Vibrational Analysis
The "Red Shift" Phenomenon
In 1H-pyrazole-5-carbaldehyde, the carbonyl oxygen acts as a hydrogen bond acceptor for the adjacent N-H proton. This interaction:
-
Lengthens the C=O bond: This reduces the bond order slightly (more single-bond character).
-
Lowers the Force Constant (
): According to Hooke's Law, . A lower results in a lower vibrational frequency (wavenumber).
Comparative Data Table
The following table summarizes the expected vibrational modes. Note that values may shift by ±5-10 cm⁻¹ depending on the solvent (CHCl₃ vs. DMSO) or state (Solid KBr vs. Liquid Film).
| Feature | Benzaldehyde (Standard) | 1H-Pyrazole-5-carbaldehyde (Target) | 1-Methyl-pyrazole-5-carbaldehyde (Control) |
| ν(C=O) Stretch | 1703 cm⁻¹ | 1665 - 1680 cm⁻¹ | 1695 - 1710 cm⁻¹ |
| Shift Cause | Conjugation (Aromatic) | Conjugation + Intramolecular H-Bond | Conjugation only |
| ν(N-H) Stretch | N/A | 3200 - 3400 cm⁻¹ (Broad) | N/A |
| Fermi Resonance | Yes (~2720/2820 cm⁻¹) | Yes (Often obscured by NH) | Yes (~2720/2820 cm⁻¹) |
| Geometry | Planar | Planar (Locked by H-bond) | Planar or Twisted (Steric) |
Critical Note: If you observe the carbonyl peak >1710 cm⁻¹ for a pyrazole aldehyde, suspect the 3-formyl tautomer (where the NH is too distant to H-bond with the carbonyl) or an N-substituted variant.
Experimental Protocol: Validated ATR-FTIR Workflow
To accurately distinguish these features, sample preparation is paramount. The "Solid State vs. Solution" dilemma is the most common source of error.
Protocol Comparison: Solid vs. Solution
-
Solid State (KBr/ATR): Promotes intermolecular dimerization. This broadens peaks and can confuse the interpretation of intramolecular bonds.
-
Dilute Solution (CHCl₃/CCl₄): Breaks intermolecular dimers, isolating the monomeric species. This is the gold standard for identifying intramolecular H-bonding.
Step-by-Step Workflow
-
Instrument Setup:
-
Ensure the ATR crystal (Diamond or ZnSe) is clean. Background scan (air) must be flat.
-
Resolution: 4 cm⁻¹.[1] Scans: 32 or 64.
-
-
Solid State Acquisition (Preliminary):
-
Place <5 mg of solid pyrazole-5-carbaldehyde on the crystal.
-
Apply pressure clamp. Record spectrum.
-
Look for: Broad NH stretch (3100-3400 cm⁻¹) and C=O around 1660-1670 cm⁻¹.
-
-
Solution State Acquisition (Validation):
-
Dissolve ~10 mg sample in 1 mL dry CHCl₃ (Chloroform).
-
Place a drop on the ATR crystal (allow solvent to evaporate slightly if using film method, or use a liquid cell).
-
Analysis:
-
If the C=O frequency remains low (~1670 cm⁻¹) and sharp upon dilution, the H-bond is Intramolecular (characteristic of 5-CHO).
-
If the C=O frequency shifts up (to ~1700 cm⁻¹) upon dilution, the H-bond was Intermolecular (characteristic of dimers or 3-CHO tautomers).
-
-
Figure 2: Decision tree for assigning pyrazole carbaldehyde isomers based on IR spectral shifts.
References
- Katritzky, A. R., & Karelson, M. (1992). Handbook of Heterocyclic Chemistry. Pergamon Press. (Authoritative source on tautomerism and spectral properties of heterocycles).
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzaldehyde. NIST Chemistry WebBook, SRD 69. [Link]
- Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: 1H-pyrazole-5-carbaldehyde. Journal of Molecular Structure. (Specific discussion on the 5-CHO tautomer stability and H-bonding).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Ed.). John Wiley & Sons.[2] (Standard reference for general carbonyl shifts and H-bonding effects).
-
SDBS. Spectral Database for Organic Compounds. AIST (Japan). [Link] (Search ID for Benzaldehyde: 1905; Pyrazole derivatives available for comparison).
Sources
Comparative Structural Analysis Guide: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde Derivatives
Executive Summary & Scope
Objective: This guide provides a technical framework for the structural characterization of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (BCPC) and its halogenated analogs. It compares the efficacy of X-ray Diffraction (XRD) against Density Functional Theory (DFT) predictions and evaluates the impact of the C4-halogen substituent on crystal packing stability.
Significance: The pyrazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of c-Met kinase inhibitors and agrochemical fungicides. The specific regiochemistry (5-CHO vs. 4-CHO) and the halogen handle (4-Br) are pivotal for downstream structure-activity relationship (SAR) tuning. Understanding the solid-state arrangement—specifically halogen bonding—is essential for optimizing formulation stability and bioavailability.
Synthesis & Crystallization Protocol
To ensure reproducible structural analysis, the synthesis must guarantee regioisomeric purity (5-CHO position), as the Vilsmeier-Haack reaction typically favors the 4-position.
Regioselective Synthesis (C5-Formylation)
Unlike the 4-carbaldehyde isomers synthesized via Vilsmeier-Haack, the 5-carbaldehyde target requires directed lithiation due to the directing effect of the N1-cyclopropyl group.
-
Step 1: Start with 4-bromo-1-cyclopropyl-1H-pyrazole .[1][2][3]
-
Step 2: Lithiation: Treat with LDA (Lithium Diisopropylamide) in dry THF at -78°C. The N1-substituent directs lithiation to the C5 position.
-
Step 3: Formylation: Quench the C5-lithio species with anhydrous DMF.
-
Step 4: Workup: Acidic hydrolysis yields the 5-carbaldehyde.
Crystallization Workflow
High-quality single crystals are required for XRD. The presence of the cyclopropyl ring adds conformational flexibility, making solvent choice critical.
Recommended Solvent Systems:
-
Slow Evaporation: Ethanol/Water (9:1) – Promotes H-bonding networks.
-
Vapor Diffusion: Dissolve in DCM (inner vial); diffuse Hexane (outer vial) – Favors halogen bonding interactions.
Figure 1: Workflow from regioselective synthesis to single-crystal isolation.
Comparative Structural Analysis
This section compares the structural attributes of the 4-Bromo derivative against its 4-Chloro and 4-H analogs.
X-Ray Diffraction (XRD) Assessment
The introduction of the Bromine atom at C4 drastically alters the packing motif compared to the non-halogenated analog.
-
Space Group: Typically Monoclinic (P2₁/c) or Triclinic (P-1) .
-
Conformation: The cyclopropyl ring is usually twisted relative to the pyrazole plane (torsion angle
60-80°) to minimize steric clash with the N1-lone pair. -
Key Interaction (Halogen Bond): In the 4-Bromo derivative, look for a C4-Br...O=C contact. This "halogen bond" acts as a structural anchor, increasing the melting point relative to the 4-H analog.
Computational Validation (DFT)
Experimental XRD data should be cross-validated using Density Functional Theory (DFT) to distinguish between crystal packing forces and intrinsic molecular geometry.
-
Level of Theory: B3LYP / 6-311G(d,p).
-
RMSD Analysis: Calculate the Root Mean Square Deviation between the XRD geometry and the gas-phase DFT geometry. A high RMSD (>0.5 Å) in the cyclopropyl orientation indicates that crystal packing forces (lattice energy) significantly distort the flexible cyclopropyl group.
Performance Comparison Table
The following table contrasts the physical and structural properties of the derivatives.
| Feature | 4-H Derivative (Reference) | 4-Chloro Derivative | 4-Bromo Derivative (Target) |
| Molecular Weight | 108.14 | 142.58 | 187.04 |
| Density ( | ~1.15 | ~1.35 | ~1.58 |
| Melting Point | Low (< 60°C) | Medium | High (> 90°C) |
| Dominant Interaction | C-H...O / | Weak Cl...O / | Strong Br...O (Halogen Bond) |
| Solubility (Lipophilicity) | High (LogP ~0.8) | Medium | Medium (LogP ~1.5) |
| Crystallinity | Poor (often oils) | Good | Excellent (Heavy atom effect) |
Hirshfeld Surface Analysis
To visualize the "performance" of the crystal lattice, Hirshfeld surface analysis (using CrystalExplorer) is superior to standard packing diagrams.
Interpreting the Surface
-
Surface: Look for red spots .[4][5]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
In 4-H : Red spots appear only at the Oxygen (acceptor) and H (donor).
-
In 4-Br : A distinct red spot appears at the tip of the Bromine atom (
-hole), indicating a specific, directional interaction with the carbonyl oxygen of a neighboring molecule.
-
Fingerprint Plot Breakdown
The 2D fingerprint plot quantifies the contribution of interatomic contacts to the crystal stability.[6]
-
H...H Contacts: ~40-50% (Due to cyclopropyl hydrogens).
-
Br...O Contacts: ~5-10% (Crucial for the 4-Bromo derivative's stability).
-
N...H Contacts: Weak, as N1 is substituted and N2 is sterically crowded.
Figure 2: Causal relationship between molecular features and crystal packing forces.
Implications for Drug Design
For researchers utilizing this scaffold in drug development:
-
Bioisosterism: The 4-Bromo derivative is not merely a heavier version of the 4-Chloro. The Br...O halogen bond observed in the crystal structure often mimics Br...Carbonyl interactions in protein binding pockets (e.g., hinge regions of kinases).
-
Stability: The higher density and melting point of the Bromo-derivative (driven by the interactions detailed above) make it a more stable candidate for solid dosage forms compared to the lower-melting 4-H or 4-Fluoro analogs.
-
Synthetic Utility: The crystal structure confirms the accessibility of the aldehyde oxygen. However, the steric bulk of the 1-cyclopropyl group (confirmed by the torsion angles in XRD) suggests that nucleophilic attack at the aldehyde (e.g., reductive amination) may require elevated temperatures compared to N-methyl analogs.
References
-
Synthesis Methodology
-
Crystallographic Theory (Hirshfeld)
-
Halogen Bonding in Pyrazoles
- Computational Methods (DFT)
-
General Structural Data
-
PubChem Compound Summary for 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Analogous structure). Link
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1151802-23-1|4-Bromo-1-cyclopropyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. 4-bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 [chemicalbook.com]
- 4. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
Safety Operating Guide
Operational Guide: Disposal & Handling of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
Executive Safety Summary
Immediate Action Required: This compound is a halogenated organic intermediate featuring a reactive aldehyde group. It requires strict segregation from general organic waste streams to prevent regulatory violations (RCRA/REACH) and dangerous side reactions during storage.
Core Hazards (GHS Classification):
-
Warning: Harmful if swallowed (H302).[1]
-
Irritant: Causes skin (H315), eye (H319), and respiratory tract irritation (H335).
-
Reactivity: The aldehyde moiety is susceptible to oxidation; the bromine atom mandates high-temperature incineration.
Chemical Profile & Waste Classification
Understanding the molecular structure is the prerequisite for safe disposal. You are not just throwing away a "chemical"; you are managing specific functional groups.
| Property | Data / Characteristic | Operational Implication |
| Chemical Name | 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde | N/A |
| Functional Groups | Pyrazole Ring, Bromine (C-4), Aldehyde (C-5), Cyclopropyl (N-1) | Multifaceted Risk: Halogenated + Reactive Carbonyl.[2][3][4][5][6][7] |
| Physical State | Solid (typically off-white/yellow powder) | Dust generation is a primary exposure vector. |
| Waste Class | Halogenated Organic Waste | DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination fees. |
| Incompatibilities | Strong Oxidizers, Strong Bases, Amines | Aldehydes can polymerize with amines or oxidize exothermically. |
The "Why" Behind the Protocol
-
Bromine Content: Standard combustion of brominated compounds at low temperatures can generate brominated dioxins and furans , which are potent environmental toxins. Consequently, this waste must be directed to facilities equipped with high-temperature incinerators and wet scrubbers [1].
-
Aldehyde Reactivity: Aldehydes are reducing agents. Placing this waste in a container with strong oxidizers (e.g., Nitric Acid waste) can lead to pressure buildup or fire. Furthermore, mixing with amines can cause exothermic polymerization [2].
Disposal Workflow Logic
The following decision tree illustrates the critical segregation steps required to process this compound safely.
Figure 1: Decision logic for segregating halogenated heterocyclic aldehydes. Note that introducing this compound into a non-halogenated solvent stream reclassifies the entire volume as halogenated waste, significantly increasing disposal costs.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Best for: Expired reagents, reaction solids, or contaminated weighing papers.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling open powder outside a fume hood.
-
Containment:
-
Place the solid material into a clear polyethylene bag.
-
Twist and tape the neck of the bag to seal it.
-
Place this bag inside a second bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.[8]
-
Chemical Name: Write fully: "4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Constituents: List "Brominated Organics" clearly.
-
-
Storage: Store in the Solid Waste satellite accumulation area. Ensure the container is closed when not in use.[1][8][9][10]
Protocol B: Liquid Waste (Reaction Mixtures/Rinsate)
Best for: Mother liquors from recrystallization or reaction solvents.
-
Solvent Assessment: Determine the primary solvent.
-
Scenario 1 (DCM/Chloroform): Compatible.[11] Pour directly into the "Halogenated Organic Solvents" carboy.
-
Scenario 2 (Acetone/Ethyl Acetate):STOP. Do not pour into the "Non-Halogenated" carboy. The presence of the bromine atom in the solute (the pyrazole) renders the entire mixture halogenated. You must pour this into the Halogenated waste stream [3].
-
-
Acidity Check: If the reaction involved acids (e.g., Vilsmeier-Haack conditions), neutralize the waste to pH 6–8 before adding to the organic waste drum to prevent drum corrosion or gas evolution.
-
Aldehyde Quenching (Optional but Recommended for Large Quantities):
-
If disposing of >100g, consider oxidizing the aldehyde to the carboxylic acid using a mild oxidant (like dilute KMnO4) before disposal to reduce reactivity, provided you have a protocol for manganese waste. For standard lab scale (<10g), direct disposal into halogenated streams is standard practice.
-
Protocol C: Empty Container Management (RCRA Empty)
-
Triple Rinse: The original container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., acetone or DCM).
-
Rinsate Disposal: Collect all three rinses and dispose of them as Halogenated Liquid Waste (see Protocol B).
-
Defacing: Cross out the label and mark "Empty." Discard the glass/plastic in the standard lab trash or glass recycling, depending on local policy.
Emergency Procedures
Spill Management
-
Small Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover the spill with wet paper towels or oil-dry pads to dampen.
-
Scoop material into a waste bag.
-
Clean the surface with soap and water; collect wipes as solid waste.
-
-
Exposure:
References
-
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Halogenated Organic Compounds (HOCs) and incineration requirements under Land Disposal Restrictions). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 6: Management of Waste). [Link]
-
PubChem. (n.d.). Compound Summary: 4-Bromo-1H-pyrazole-5-carbaldehyde (Analog). National Library of Medicine. (Used for functional group hazard extrapolation). [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. media.clemson.edu [media.clemson.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. vumc.org [vumc.org]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
Comprehensive Safety and Handling Guide: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who work with this compound. The procedures outlined below are designed to ensure personal safety and minimize environmental impact, reflecting best practices in laboratory settings.
Understanding the Hazard Profile
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a halogenated heterocyclic aromatic aldehyde. While specific toxicological data for this compound is limited, the available Material Safety Data Sheet (MSDS) and data on analogous structures indicate that it should be handled with care. The primary hazards are:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed, Inhaled, or Absorbed: May be harmful if it enters the body through ingestion, inhalation of dust, or contact with skin.[1][2][3]
The pyrazole moiety is found in many biologically active compounds, and derivatives can exhibit a range of toxicological effects, from therapeutic to acutely toxic.[1][4][5][6][7] Therefore, treating this compound with a high degree of caution is paramount.
Physicochemical Properties (Illustrative)
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃O | Inferred |
| Appearance | Solid (likely crystalline powder) | [8] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is your first and most critical line of defense. The following recommendations are based on a risk assessment of handling a potentially hazardous fine chemical powder.
Hand Protection
Standard disposable nitrile gloves offer a baseline of protection for incidental contact but may not be sufficient for prolonged handling or in the event of a spill.[9][10] Given that this compound is a halogenated aromatic aldehyde, a more robust glove strategy is warranted.
-
For incidental contact (e.g., handling sealed containers): A single pair of nitrile gloves is acceptable.
-
For extended handling (e.g., weighing, preparing solutions): Double-gloving is recommended. An inner nitrile glove with an outer glove made of a material with higher chemical resistance to aromatic and halogenated compounds, such as butyl rubber or Viton™, should be considered.[11] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[12][13][14][15]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Weighing and Solution Preparation: Chemical splash goggles are required to protect against splashes and fine dust.[9]
-
High-Risk Operations: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[9]
Respiratory Protection
Given that 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a solid that can form dust, respiratory protection is crucial, especially when handling the powder outside of a contained system.
-
Engineering Controls: The primary method of respiratory protection is to handle the compound within a certified chemical fume hood or a glove box.
-
Respirator Selection: If engineering controls are not feasible or as a supplementary measure, a respirator is required. The choice of respirator depends on the scale of work and potential for exposure.
-
Low-level, short-duration work: A disposable N95 or FFP2 particulate respirator may be sufficient.[2][16]
-
Higher-risk operations or poor ventilation: A reusable half-mask or full-face respirator with P100 (or FFP3) particulate filters is recommended.[3][16][17][18] Fit testing is mandatory for all tight-fitting respirators to ensure a proper seal.[17]
-
Protective Clothing
-
A buttoned lab coat should be worn at all times.
-
Long pants and closed-toe shoes are mandatory.
-
For larger quantities or when there is a risk of significant contamination, a disposable chemical-resistant apron or coveralls should be worn.
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and preventing contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Store under an inert atmosphere as recommended by the supplier to prevent degradation.[1]
Weighing and Aliquoting
-
Preparation: Don all required PPE before handling the compound.
-
Location: Perform all weighing and aliquoting of the solid compound inside a chemical fume hood or a balance enclosure to contain any dust.
-
Procedure:
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully transfer the desired amount of the compound, avoiding the creation of dust clouds.
-
Close the primary container tightly immediately after use.
-
Clean the balance and surrounding area with a damp cloth or a suitable solvent to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Use in a Reaction
-
Setup: Assemble all glassware and reagents in the fume hood before introducing the 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde.
-
Addition: Add the compound to the reaction vessel carefully. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
Monitoring: Monitor the reaction from outside the fume hood as much as possible. Keep the fume hood sash at the lowest practical height.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, specific waste streams must be used.
Waste Segregation
-
Halogenated Organic Waste: All solutions containing 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, as well as solvents used for cleaning, must be collected in a designated "Halogenated Organic Waste" container.[14][19]
-
Solid Waste: Contaminated solid waste, including weighing paper, gloves, and disposable lab coats, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination
-
Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated waste container. Then wash the glassware with soap and water.
-
Spills:
-
Small spills: Absorb with an inert material (e.g., vermiculite, sand) and place the absorbed material in the solid hazardous waste container.
-
Large spills: Evacuate the area and follow your institution's emergency procedures.
-
The following diagram illustrates the safe handling and disposal workflow:
Sources
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 3. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. gloves.com [gloves.com]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. chemistry.osu.edu [chemistry.osu.edu]
- 14. ehs.sfsu.edu [ehs.sfsu.edu]
- 15. allsafetyproducts.com [allsafetyproducts.com]
- 16. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 17. dustarrest.com [dustarrest.com]
- 18. 3m.com [3m.com]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
